molecular formula C6H8N4 B054310 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile CAS No. 122799-95-5

3-amino-1-ethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B054310
CAS No.: 122799-95-5
M. Wt: 136.15 g/mol
InChI Key: OALFQLAIPMSUAW-UHFFFAOYSA-N
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Description

3-amino-1-ethyl-1H-pyrazole-4-carbonitrile is a versatile and valuable nitrogen-rich heterocyclic building block for medicinal chemistry and organic synthesis. This multifunctional scaffold features an electron-withdrawing nitrile group and an adjacent amine donor, creating a reactive system ideal for constructing complex molecular architectures. Its primary research value lies in its application as a key precursor for the synthesis of fused pyrazole systems and pharmaceutically relevant scaffolds, such as pyrazolo[1,5-a]pyrimidines, which are core structures in various investigational ligands and potential therapeutic agents. Researchers utilize this compound to develop novel molecules targeting kinase inhibition, leveraging the pyrazole core's ability to act as a pharmacophore that effectively binds to ATP-binding sites. The ethyl group at the N1 position offers a balance of solubility and steric properties, making it an attractive intermediate for structure-activity relationship (SAR) studies and library synthesis in drug discovery programs. This reagent is provided for use in chemical biology and materials science research to advance the development of new chemical entities.

Properties

IUPAC Name

3-amino-1-ethylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-2-10-4-5(3-7)6(8)9-10/h4H,2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALFQLAIPMSUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444595
Record name 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122799-95-5
Record name 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for obtaining 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document outlines two primary synthetic strategies, provides detailed experimental protocols, and presents relevant chemical data in a structured format to facilitate comparison and implementation in a laboratory setting.

Introduction

This compound is a substituted pyrazole derivative of significant interest in the development of novel therapeutic agents. The pyrazole scaffold is a common feature in many biologically active compounds, and the specific substitution pattern of this molecule makes it a key intermediate for the synthesis of a variety of more complex structures, including kinase inhibitors and other targeted therapies. This guide will focus on the practical aspects of its synthesis, providing researchers with the necessary information to produce this compound efficiently and in high purity.

Synthetic Strategies

Two primary synthetic pathways are viable for the synthesis of this compound:

  • Strategy A: Direct Synthesis via Cyclization with Ethylhydrazine. This approach involves the construction of the pyrazole ring using ethylhydrazine as a key reagent. This method is often preferred for its directness and potential for high regioselectivity, leading directly to the desired N1-ethylated product.

  • Strategy B: N-Ethylation of a Precursor Pyrazole. This two-step strategy first involves the synthesis of the unsubstituted 3-amino-1H-pyrazole-4-carbonitrile, followed by a subsequent N-ethylation step. This route can be advantageous if the parent pyrazole is readily available or if different N-alkylated derivatives are desired from a common intermediate.

Experimental Protocols

Strategy A: Direct Synthesis using Ethylhydrazine

This protocol is adapted from established procedures for the synthesis of similar pyrazole derivatives.[1][2][3] The key starting material is (ethoxymethylene)malononitrile, which undergoes cyclization with ethylhydrazine.

Reaction Scheme:

G reactant1 (Ethoxymethylene)malononitrile solvent Ethanol, Reflux reactant1->solvent reactant2 Ethylhydrazine reactant2->solvent product This compound solvent->product

Figure 1: Direct synthesis of this compound.

Procedure:

  • To a solution of (ethoxymethylene)malononitrile (1.0 eq) in ethanol (5-10 volumes), add ethylhydrazine sulfate (1.0-1.2 eq) followed by a base such as sodium acetate or triethylamine (2.0-2.5 eq).

  • The reaction mixture is heated to reflux and stirred for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford the pure this compound.

Strategy B: N-Ethylation of 3-amino-1H-pyrazole-4-carbonitrile

This strategy involves the initial synthesis of 3-amino-1H-pyrazole-4-carbonitrile, which can be achieved through the reaction of (ethoxymethylene)malononitrile with hydrazine hydrate. The resulting pyrazole is then ethylated.

Workflow for Strategy B:

G cluster_step1 Step 1: Synthesis of 3-amino-1H-pyrazole-4-carbonitrile cluster_step2 Step 2: N-Ethylation start1 (Ethoxymethylene)malononitrile + Hydrazine Hydrate process1 Cyclization in Ethanol start1->process1 product1 3-amino-1H-pyrazole-4-carbonitrile process1->product1 start2 3-amino-1H-pyrazole-4-carbonitrile product1->start2 process2 Reaction with Ethyl Iodide in the presence of a Base (e.g., K2CO3) in DMF start2->process2 product2 This compound process2->product2

Figure 2: Two-step synthesis involving N-ethylation.

Procedure for N-Ethylation:

  • To a stirred solution of 3-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.1 eq, use with caution).

  • Stir the suspension at room temperature for 30-60 minutes.

  • Add the ethylating agent, such as ethyl iodide or diethyl sulfate (1.0-1.2 eq), dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 2-12 hours, with monitoring by TLC.

  • After completion, the reaction is quenched by the addition of water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification of the crude product is performed by column chromatography on silica gel or recrystallization to yield the desired this compound. It is important to note that N-alkylation of pyrazoles can sometimes yield a mixture of N1 and N2 isomers, which may require careful chromatographic separation.

Data Presentation

The following tables summarize typical quantitative data for the precursor and related compounds, as reported in the literature. Data for the target compound, this compound, would be expected to be in a similar range, although specific values will depend on the exact experimental conditions and purification methods used.

Table 1: Physical and Yield Data for 3-amino-1H-pyrazole-4-carbonitrile and its Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrileC₁₀H₈N₄184.20200-20293[1][2]
3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrileC₁₀H₇ClN₄218.65218-22095[1]
3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrileC₈H₆N₄S190.23238-24093[1]

Table 2: Spectroscopic Data for 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile

TechniqueDataReference
IR (cm⁻¹)3348, 3303 (NH₂), 3193 (NH), 2230 (CN)[1][2]
¹H-NMR (DMSO-d₆, δ ppm)12.16 (br s, 1H, NH), 7.80 (d, 2H), 7.41-7.46 (m, 3H), 6.50 (s, 2H, NH₂)[1][2]
MS (m/z)184 (M⁺)[1][2]

Conclusion

The synthesis of this compound can be effectively achieved through either a direct cyclization reaction with ethylhydrazine or a two-step process involving the N-ethylation of a 3-amino-1H-pyrazole-4-carbonitrile intermediate. The choice of synthetic route will depend on factors such as the availability of starting materials, desired regioselectivity, and the scale of the synthesis. The protocols and data provided in this guide offer a solid foundation for researchers to successfully synthesize this important building block for applications in drug discovery and development. Careful optimization of reaction conditions and purification procedures will be key to obtaining high yields and purity of the final product.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its molecular and physical characteristics, supported by comparative spectral data from closely related analogs. Furthermore, a representative synthesis protocol and a general experimental workflow for characterization are presented to aid researchers in their scientific endeavors.

Introduction

This compound (CAS No. 122799-95-5) belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in the development of a wide array of pharmaceuticals. The pyrazole scaffold is present in numerous approved drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiviral effects. The unique arrangement of nitrogen atoms in the pyrazole ring allows for diverse intermolecular interactions, making it a privileged structure in medicinal chemistry. This guide focuses on the specific physicochemical properties of the 1-ethyl substituted aminopyrazole carbonitrile, providing essential data for its application in research and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

PropertyValueReference
CAS Number 122799-95-5[1][2]
Molecular Formula C₆H₈N₄[1][2]
Molecular Weight 136.15 g/mol [1][2]
Melting Point 68 °C[3]
Density 1.25 g/cm³[3]
Storage Conditions 2-8°C, sealed, dry, light-proof[1][3]

Spectroscopic and Analytical Characterization (Comparative Data)

Infrared (IR) Spectroscopy

The IR spectrum of a related compound, 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile, shows characteristic peaks at 3348 and 3303 cm⁻¹ for the NH₂ stretching vibrations, 3193 cm⁻¹ for the NH stretch, and a sharp peak at 2230 cm⁻¹ corresponding to the C≡N stretching of the nitrile group[4]. It is expected that this compound would exhibit similar characteristic absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile in DMSO-d₆ shows a singlet for the NH₂ protons at approximately 6.50 ppm and a broad singlet for the NH proton at around 12.16 ppm[4]. For this compound, one would expect to see signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the pyrazole ring proton, and a broad singlet for the amino protons.

Mass Spectrometry

The mass spectrum of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile shows a molecular ion peak (M)⁺ at m/z 184, corresponding to its molecular weight[4]. For this compound, the expected molecular ion peak would be at m/z 136.

Experimental Protocols

Representative Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, adapted from general methods for the synthesis of substituted 3-aminopyrazole-4-carbonitriles.

Reaction Scheme:

G reagents Ethoxymethylenemalononitrile + Ethylhydrazine product This compound reagents->product solvent Ethanol, Reflux G cluster_structure Spectroscopic Methods cluster_physicochemical Physical Properties start Synthesized Compound purification Purification (Recrystallization/Chromatography) start->purification structure_elucidation Structural Elucidation purification->structure_elucidation physicochemical_analysis Physicochemical Analysis purification->physicochemical_analysis end Characterized Compound structure_elucidation->end nmr NMR (1H, 13C) structure_elucidation->nmr ir IR Spectroscopy structure_elucidation->ir ms Mass Spectrometry structure_elucidation->ms physicochemical_analysis->end mp Melting Point physicochemical_analysis->mp solubility Solubility physicochemical_analysis->solubility

References

Technical Guide: 3-Amino-1H-pyrazole-4-carbonitrile and its N-Ethyl Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-amino-1H-pyrazole-4-carbonitrile, a key heterocyclic building block. Due to the limited availability of specific data for 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile, this document focuses on the well-characterized parent compound and discusses the prospective synthesis of its N-ethyl derivative.

Core Compound: 3-Amino-1H-pyrazole-4-carbonitrile

CAS Number: 16617-46-2

Chemical Properties
PropertyValueSource
Molecular FormulaC₄H₄N₄[1]
Molecular Weight108.10 g/mol [1]
Melting Point172-174 °C[1]
AppearanceWhite to off-white crystalline powderN/A
SolubilitySoluble in polar organic solventsN/A
Spectroscopic Data
TechniqueDataSource
¹H NMR (DMSO-d₆)δ 12.1 (s, 1H, NH), 7.85 (s, 1H, CH), 5.9 (s, 2H, NH₂)N/A
¹³C NMR (DMSO-d₆)δ 154.2, 137.8, 117.9, 81.5N/A
IR (KBr, cm⁻¹)3400-3200 (NH₂, NH), 2220 (CN)N/A

Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile

The synthesis of 3-amino-1H-pyrazole-4-carbonitrile is well-established and typically proceeds via the condensation of a suitable precursor with hydrazine. A common method involves the reaction of (ethoxymethylene)malononitrile with hydrazine hydrate.

Experimental Protocol: Synthesis from (Ethoxymethylene)malononitrile

Materials:

  • (Ethoxymethylene)malononitrile

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve (ethoxymethylene)malononitrile in ethanol in a round-bottom flask.

  • Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

  • An exothermic reaction is typically observed. Continue stirring for 2-4 hours.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • The crude product can be recrystallized from ethanol or water to yield pure 3-amino-1H-pyrazole-4-carbonitrile.

G cluster_reactants Reactants cluster_process Process cluster_product Product EMM (Ethoxymethylene)malononitrile Reaction Condensation in Ethanol EMM->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Precipitation Cooling & Precipitation Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Product 3-Amino-1H-pyrazole-4-carbonitrile Drying->Product

Caption: Synthetic workflow for 3-amino-1H-pyrazole-4-carbonitrile.

Prospective Synthesis of this compound

The synthesis of the N-1 ethyl derivative can be approached through the direct alkylation of 3-amino-1H-pyrazole-4-carbonitrile. The pyrazole ring contains two nitrogen atoms, and alkylation can potentially occur at either position. However, the N-1 position is generally more favored under neutral or basic conditions.

Proposed Experimental Protocol: N-Alkylation

Materials:

  • 3-Amino-1H-pyrazole-4-carbonitrile

  • Ethyl iodide or diethyl sulfate

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A polar aprotic solvent (e.g., DMF, acetonitrile)

Procedure:

  • Suspend 3-amino-1H-pyrazole-4-carbonitrile and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF).

  • Add the ethylating agent (e.g., ethyl iodide) dropwise to the suspension at room temperature.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, and pour it into water to precipitate the product.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired this compound and its potential N-2 isomer.

G cluster_reactants Reactants cluster_process Process cluster_products Products APN 3-Amino-1H-pyrazole-4-carbonitrile Reaction N-Alkylation in DMF APN->Reaction EA Ethylating Agent (e.g., EtI) EA->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product1 This compound Purification->Product1 Product2 3-Amino-2-ethyl-1H-pyrazole-4-carbonitrile (Isomer) Purification->Product2

Caption: Proposed workflow for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

3-Aminopyrazole derivatives are valuable precursors in the synthesis of a wide range of biologically active compounds. The amino and cyano functionalities serve as handles for further chemical transformations, enabling the construction of more complex molecular architectures. They are key intermediates in the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and other fused heterocyclic systems that are known to exhibit a variety of pharmacological activities, including kinase inhibition and anti-cancer properties.

G cluster_derivatives Fused Heterocyclic Derivatives cluster_applications Potential Applications APN 3-Amino-1H-pyrazole-4-carbonitrile P15aP Pyrazolo[1,5-a]pyrimidines APN->P15aP P34dP Pyrazolo[3,4-d]pyrimidines APN->P34dP Other Other Fused Systems APN->Other KI Kinase Inhibitors P15aP->KI AC Anti-Cancer Agents P34dP->AC OtherBio Other Bioactive Molecules Other->OtherBio

Caption: Application pathways of 3-aminopyrazole-4-carbonitrile.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are generalized and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

References

The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has been the foundation for a multitude of compounds exhibiting a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the significant biological activities of pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to aid in ongoing research and drug development efforts.

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines. Their mechanisms of action are diverse, often targeting key proteins and signaling pathways involved in cancer cell proliferation, survival, and metastasis.

A significant number of pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following table summarizes the in vitro anticancer activity of several pyrazole derivatives against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Pyrazole Derivatives (IC50 values in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Polysubstituted pyrazole 59HepG2 (Hepatocellular Carcinoma)2[1]
Pyrazole-linked aloe emodin derivativeMultiple cancer cell lines-[2]
Indole-pyrazole hybrid 33HCT116, MCF7, HepG2, A549< 23.7[1]
Indole-pyrazole hybrid 34HCT116, MCF7, HepG2, A549< 23.7[1]
Pyrazole carbaldehyde derivative 43MCF7 (Breast Cancer)0.25[1]
Pyrazolone-pyrazole derivative 27MCF7 (Breast Cancer)16.50[1]
3,4-diaryl pyrazole 6Multiple cancer cell lines0.00006 - 0.00025[2]
N-formyl pyrazoline derivativeA549 (Lung Cancer), HT1080 (Fibrosarcoma)-[3]
Benzothiazole and benzoxazole pyrazole hybrid 7aA549 (Lung Cancer)2.4[3]
Benzothiazole and benzoxazole pyrazoline hybrid 7bMCF7 (Breast Cancer)-[3]
Sugar-based pyrazole derivativeHepG2, A549-[3]
4-bromophenyl substituted pyrazoleA549, HeLa, MCF-78.0, 9.8, 5.8[3]
Pyrazole benzamide derivativeHCT-116, MCF-77.74 - 82.49, 4.98 - 92.62[3]
Quinolin-2(1H)-one-based pyrazole 3iHCT-116, HCT-82.2, 5.6[4]
DHT-derived pyrazole 24ePC-3, DU 145, MCF-7, MDA-MB-231, HeLa4.2, 3.6, 5.5, 6.6, 8.5[4]
Pyrazole-containing 1,3,4-oxadiazole 43mHeLa, CAKI-I, PC-3, MiaPaCa-2, A54919, 17, 37, 24, 14[4]
5-Aminopyrazole 1gBreast Cancer Cell Lines-[5]

Note: A '-' indicates that the specific IC50 value was not provided in the cited source, although the compound was reported to have activity.

Key Signaling Pathways in Anticancer Activity

The anticancer effects of pyrazole derivatives are often attributed to their ability to modulate critical signaling pathways. For instance, many derivatives have been shown to inhibit Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and tubulin polymerization.[1][2] The following diagram illustrates a generalized workflow for assessing the anticancer activity of these compounds.

anticancer_workflow cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies cell_culture Cancer Cell Lines (e.g., A549, MCF-7, HepG2) compound_treatment Treatment with Pyrazole Derivatives cell_culture->compound_treatment mtt_assay MTT Assay (Cell Viability/Cytotoxicity) compound_treatment->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) compound_treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) compound_treatment->cell_cycle_analysis ic50 Determine IC50 Value mtt_assay->ic50 ic50->apoptosis_assay ic50->cell_cycle_analysis western_blot Western Blot (Protein Expression) ic50->western_blot target_identification Identify Molecular Targets (e.g., CDKs, VEGFR-2) apoptosis_assay->target_identification cell_cycle_analysis->target_identification western_blot->target_identification

Figure 1: Experimental workflow for anticancer activity assessment.

Antimicrobial Activity of Pyrazole Derivatives

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial potency. The following table presents the MIC values of various pyrazole derivatives against several microbial strains.

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives (MIC values in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21aStaphylococcus aureus62.5[6]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21aBacillus subtilis62.5[6]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21aKlebsiella pneumoniae125[6]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21aEscherichia coli125[6]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21aCandida albicans7.8[6]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21aAspergillus niger2.9[6]
Indazole 5Staphylococcus aureus64 - 128[7]
Indazole 5Staphylococcus epidermidis64 - 128[7]
Pyrazoline 9Staphylococcus aureus (MDR)4[7]
Pyrazoline 9Staphylococcus epidermidis (MDR)4[7]
Pyrazoline 9Enterococcus faecalis4[7]
Pyrazoline 9Enterococcus faecium4[7]
Pyrano[2,3-c]pyrazole 5cEscherichia coli6.25[8]
Pyrano[2,3-c]pyrazole 5cKlebsiella pneumoniae6.25[8]
Pyrazole derivative 3Escherichia coli0.25[9]
Pyrazole derivative 4Streptococcus epidermidis0.25[9]
Pyrazole derivative 2Aspergillus niger1[9]
Pyrazole derivative 3Microsporum audouinii0.5[9]

MDR: Multi-drug resistant

Logical Relationship in Antimicrobial Drug Discovery

The discovery and development of new antimicrobial agents from pyrazole derivatives follow a logical progression from synthesis to clinical application. This process involves iterative cycles of design, synthesis, and biological evaluation to optimize potency and selectivity while minimizing toxicity.

antimicrobial_discovery design Rational Design & Library Synthesis screening Primary Screening (e.g., Agar Diffusion) design->screening mic_determination MIC Determination (Broth Microdilution) screening->mic_determination sar_studies Structure-Activity Relationship (SAR) mic_determination->sar_studies sar_studies->design lead_optimization Lead Optimization sar_studies->lead_optimization preclinical Preclinical Studies (In vivo efficacy & toxicity) lead_optimization->preclinical clinical Clinical Trials preclinical->clinical

Figure 2: Logical workflow for antimicrobial drug discovery.

Anti-inflammatory Activity of Pyrazole Derivatives

Several pyrazole-based compounds are well-established as potent anti-inflammatory agents, with celecoxib being a prominent example of a selective cyclooxygenase-2 (COX-2) inhibitor.[1] By selectively targeting COX-2, these drugs can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

The inhibitory activity of pyrazole derivatives against COX-1 and COX-2 enzymes is a critical determinant of their anti-inflammatory profile. The following table presents the in vitro COX inhibition data for some notable pyrazole derivatives.

Table 3: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected Pyrazole Derivatives (IC50 values in µM)

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib150.045333[1][10]
Phenylbutazone--Non-selective[1]
SC-558--Highly selective[1]
5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole---[1]
Hybrid pyrazole 5u130.231.7972.73[11][12]
Hybrid pyrazole 5s165.042.5165.75[11][12]
Hybrid pyrazole 5r204.513.1764.51[11]
Hybrid pyrazole 5t45.232.0322.28[11]
Thymol-pyrazole hybrid 8b13.60.043316[10]
Thymol-pyrazole hybrid 8g12.10.045268[10]
Thymol-pyrazole hybrid 8c12.90.063204[10]
Thymol-pyrazole hybrid 4a10.30.068151[10]

Note: A '-' indicates that the specific value was not provided in the cited source.

The COX-2 Inhibition Signaling Pathway

The anti-inflammatory action of selective COX-2 inhibitors like celecoxib is primarily mediated by the interruption of the prostaglandin synthesis pathway. The diagram below illustrates this signaling cascade.

cox2_pathway stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) phospholipase Phospholipase A2 stimuli->phospholipase arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation celecoxib Celecoxib (Pyrazole Derivative) celecoxib->cox2 Inhibition

Figure 3: The COX-2 inhibition signaling pathway by celecoxib.

Celecoxib has also been shown to exert anticancer effects through COX-2 independent pathways, such as the downregulation of the Akt/mTOR signaling pathway.[13]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14][15][16][17]

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the pyrazole derivatives in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[18][19][20][21][22]

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week before the experiment.

  • Compound Administration: Administer the pyrazole derivative or a standard drug (e.g., indomethacin) intraperitoneally or orally to the rats. A control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

Pyrazole derivatives represent a versatile and highly valuable scaffold in the field of medicinal chemistry. Their demonstrated efficacy across a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory, underscores their potential for the development of new therapeutic agents. This guide has provided a consolidated overview of their quantitative activity, the experimental protocols used for their evaluation, and the underlying signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers and professionals in the ongoing quest for novel and more effective treatments for a variety of diseases. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of even more potent and selective pyrazole-based drugs.

References

Structural Analysis of 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals interested in the specific conformational properties and structural details of 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile will find that direct experimental evidence is currently limited. This document serves to highlight this data gap and provide a foundation for future research in this area.

Theoretical Structural and Conformational Considerations

The structure of this compound consists of a central pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted with an amino group at the 3-position, a cyano group at the 4-position, and an ethyl group at the N1 position.

The conformation of the molecule will be largely determined by the orientation of the ethyl group relative to the planar pyrazole ring and the rotational freedom around the C-N and C-C bonds of the substituents. The amino and cyano groups are expected to be coplanar with the pyrazole ring to maximize electronic conjugation. The ethyl group, however, introduces a degree of conformational flexibility. Rotation around the N1-C(ethyl) bond will result in different spatial arrangements of the ethyl chain.

Proposed Experimental and Computational Workflow

To definitively determine the structural and conformational properties of this compound, a combined experimental and computational approach is recommended. The following workflow outlines the key steps that would be necessary to generate the data required for a complete technical guide.

Experimental and Computational Workflow cluster_synthesis Synthesis and Purification cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of this compound Purification Purification and Crystal Growth Synthesis->Purification XRay Single-Crystal X-ray Diffraction Purification->XRay NMR NMR Spectroscopy (1H, 13C, NOESY) Purification->NMR Structural_Parameters Determination of Bond Lengths, Angles, and Torsion Angles XRay->Structural_Parameters Conformational_Analysis Identification of Stable Conformers NMR->Conformational_Analysis DFT Density Functional Theory (DFT) Calculations DFT->Structural_Parameters DFT->Conformational_Analysis MD Molecular Dynamics (MD) Simulations MD->Conformational_Analysis Intermolecular_Interactions Analysis of Crystal Packing and Hydrogen Bonding Structural_Parameters->Intermolecular_Interactions Conformational_Analysis->Intermolecular_Interactions

Caption: Proposed workflow for the structural and conformational analysis of this compound.

Hypothetical Data Presentation

In the absence of experimental data, we can anticipate the types of quantitative information that would be generated from the proposed workflow. These would be summarized in structured tables for clarity and comparative analysis.

Table 1: Hypothetical Crystallographic Data for this compound. This table would contain essential information obtained from single-crystal X-ray diffraction, such as the crystal system, space group, unit cell dimensions, and refinement statistics.

Table 2: Hypothetical Selected Bond Lengths for this compound. This table would list the lengths of key chemical bonds within the molecule, such as those in the pyrazole ring and involving the substituents.

Table 3: Hypothetical Selected Bond Angles for this compound. This table would detail the angles between adjacent bonds, providing insight into the geometry of the molecule.

Table 4: Hypothetical Selected Torsion Angles for this compound. This table would be crucial for understanding the conformation of the molecule, particularly the orientation of the ethyl group relative to the pyrazole ring.

Detailed Experimental Protocols (Proposed)

Should the synthesis and analysis of this compound be undertaken, the following experimental protocols would be essential.

Single-Crystal X-ray Diffraction

A suitable single crystal of this compound would be mounted on a diffractometer. Data would be collected at a controlled temperature, typically 100 K, using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα). The collected diffraction data would then be processed to solve and refine the crystal structure. This process would yield the precise atomic coordinates, from which bond lengths, angles, and torsion angles can be calculated.

NMR Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would provide information about the molecule's structure and conformation in solution. 1H and 13C NMR spectra would confirm the chemical structure. 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the spatial proximity of protons, helping to elucidate the preferred conformation of the ethyl group in solution.

Conclusion

While a detailed structural and conformational analysis of this compound is not currently possible due to a lack of specific experimental data, this guide provides a clear roadmap for the necessary research. The proposed experimental and computational workflow would yield the quantitative data required for a comprehensive understanding of this molecule's three-dimensional structure. The generation of such data would be a valuable contribution to the fields of medicinal chemistry and materials science, where pyrazole derivatives continue to be of significant interest. For researchers and professionals in drug development, obtaining these precise structural details is a critical step in understanding molecular interactions and designing new therapeutic agents.

The Aminopyrazole Core: A Privileged Scaffold in Drug Discovery - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The aminopyrazole scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and an exocyclic amino group. This structural motif has emerged as a "privileged scaffold" in medicinal chemistry, signifying its ability to serve as a versatile framework for the design of ligands targeting a wide array of biological targets.[1][2] The unique electronic properties and hydrogen bonding capabilities of the aminopyrazole core allow it to effectively mimic the hinge-binding interactions of ATP in the active site of kinases, making it a cornerstone in the development of kinase inhibitors.[3] This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of aminopyrazole compounds, with a focus on their application in modern drug development.

A Historical Overview of Aminopyrazole Compounds

The journey of pyrazole chemistry began in the late 19th century. While the first natural pyrazole, 1-pyrazole-alanine, was not isolated from watermelon seeds until 1959, the synthetic history of the core structure dates back much earlier.

A pivotal moment in pyrazole synthesis was the discovery of the Knorr pyrazole synthesis by German chemist Ludwig Knorr in 1883.[4] This reaction, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, provided a versatile and efficient method for constructing the pyrazole ring and laid the groundwork for the synthesis of a vast number of derivatives.[4][5] Although not initially focused on aminopyrazoles, this foundational work was critical for the eventual exploration of aminated analogs.

The 20th century saw an expansion in the synthetic methodologies for creating substituted pyrazoles, including various aminopyrazole isomers. The development of methods utilizing β-ketonitriles and other nitrile-containing precursors allowed for the regioselective synthesis of 3-amino and 5-aminopyrazoles.[6][7] The synthesis of 4-aminopyrazoles was traditionally achieved through the nitration of a pre-formed pyrazole ring followed by reduction, a method that has since been refined to be more environmentally friendly.[8]

It was in the late 20th and early 21st centuries that the true potential of aminopyrazoles in drug discovery was realized. The advent of high-throughput screening and a deeper understanding of the human kinome revealed the aminopyrazole core's remarkable propensity for kinase inhibition. Researchers found that the amino group and the adjacent ring nitrogen could form a bidentate hydrogen bond interaction with the hinge region of the kinase active site, a key interaction for potent and selective inhibition.[3] This discovery led to an explosion of research and the development of numerous aminopyrazole-based clinical candidates and approved drugs targeting kinases involved in cancer and other diseases.

The Aminopyrazole Scaffold in Kinase Inhibition

The human kinome consists of over 500 protein kinases that play crucial roles in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. Aminopyrazole-based compounds have proven to be particularly effective as kinase inhibitors.

Mechanism of Action

The primary mechanism by which aminopyrazole derivatives inhibit kinases is through competitive binding at the ATP-binding site. The aminopyrazole core acts as an ATP mimetic, with the exocyclic amino group and an adjacent ring nitrogen atom forming key hydrogen bonds with the "hinge" region of the kinase, which is the flexible loop of amino acids connecting the N- and C-terminal lobes of the kinase domain. This interaction anchors the inhibitor in the active site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

The versatility of the aminopyrazole scaffold allows for the introduction of various substituents at different positions of the ring. These substituents can be tailored to interact with other regions of the ATP-binding site, such as the hydrophobic pocket and the solvent-exposed region, thereby enhancing potency and selectivity for the target kinase.[3]

Targeting Key Kinase Families

Aminopyrazole-based inhibitors have been successfully developed against several important kinase families, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.[9] Aminopyrazole derivatives have been developed as potent inhibitors of FGFRs, including against gatekeeper mutations that confer resistance to other inhibitors.[9][10]

  • Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle, and their dysregulation is a common feature of cancer.[11] A number of aminopyrazole-based compounds have been identified as potent inhibitors of various CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[3][12]

Quantitative Data on Aminopyrazole-Based Kinase Inhibitors

The following tables summarize the in vitro activity of representative aminopyrazole derivatives against key kinase targets.

Table 1: Inhibitory Activity of Aminopyrazole Derivatives against FGFRs

CompoundTarget KinaseIC50 (nM)Cell LineCellular IC50 (nM)Reference
10h FGFR146NCI-H52019[13]
FGFR241SNU-1659[13]
FGFR399KATO III73[13]
FGFR2 V564F62--[13]
Compound 19 FGFR3 (WT)-BaF3-FGFR3<100[9]
FGFR3 V555M-BaF3-FGFR3 V555M<100[9]

Table 2: Inhibitory Activity of Aminopyrazole Derivatives against CDKs

CompoundTarget KinaseIC50 (µM)Cell LineGI50 (µM)Reference
AT7519 CDK2/cyclin E-HCT1160.411[14]
MCF70.533[14]
K5620.640[14]
MV4-110.557[14]
RPMI-82262.77[14]
Compound 6 Aurora A0.16HCT1160.39[14]
MCF70.46[14]
Compound 24 CDK2/cyclin E0.025PANC-10.15[3]
CDK5/p250.005MIA PaCa-20.23[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key aminopyrazole scaffolds and for the biological evaluation of their activity.

Synthesis of Aminopyrazole Derivatives

This method involves the reaction of 3-oxo-3-arylpropanenitriles with trichloroacetonitrile followed by condensation with hydrazine hydrate.

  • Step 1: Synthesis of 3-Oxo-3-arylpropanenitriles: A mixture of the appropriate enaminone (10 mmol) and hydroxylamine hydrochloride (0.69 g, 10 mmol) in ethanol (30 mL) is treated with a solution of potassium hydroxide (0.56 g, 10 mmol) in water (8 mL). The reaction mixture is heated under reflux until the yellow color of the solution changes to brown (30-60 min). The mixture is then cooled, poured into water, and neutralized with HCl. The resulting solid is collected by filtration and crystallized from benzene.

  • Step 2: Synthesis of (Z)-3-Amino-2-aroyl-4,4,4-trichloro-2-butenenitriles: A solution of the 3-oxo-3-arylpropanenitrile (10 mmol) and trichloroacetonitrile (1.44 g, 10 mmol) in dioxane (30 mL) containing a catalytic amount of piperidine is heated under reflux for 3-4 hours. The solvent is evaporated under reduced pressure, and the residue is triturated with ethanol. The solid product is collected by filtration and crystallized from ethanol.

  • Step 3: Synthesis of 5-Aryl-3-amino-1H-pyrazole-4-carbonitriles: A mixture of the (Z)-3-amino-2-aroyl-4,4,4-trichloro-2-butenenitrile (10 mmol) and hydrazine hydrate (0.5 mL, 10 mmol) in absolute ethanol (30 mL) is heated under reflux for 4-6 hours. The solvent is removed under reduced pressure, and the residue is treated with water. The solid product is collected by filtration, washed with water, and crystallized from ethanol.

This procedure describes the N-alkylation of 4-nitropyrazole followed by reduction of the nitro group.

  • Step 1: N-Alkylation of 4-Nitropyrazole (Mitsunobu Reaction): To a solution of 4-nitropyrazole (1.0 eq), an alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 1-alkyl-4-nitropyrazole.

  • Step 2: Reduction of the Nitro Group: The 1-alkyl-4-nitropyrazole (1.0 eq) is dissolved in ethanol or methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the 1-alkyl-4-aminopyrazole.

Biological Assays

This protocol is a general method for determining the IC50 value of a compound against a specific kinase using an ADP-Glo™ Kinase Assay.

  • Reagents: Kinase of interest, appropriate substrate, ATP, test compound (serial dilutions in DMSO), ADP-Glo™ Reagent, and Kinase Detection Reagent.

  • Procedure:

    • In a 384-well plate, add 1 µL of the test compound at various concentrations or DMSO as a vehicle control.

    • Add 2 µL of the kinase solution.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The percentage of kinase activity is calculated relative to the DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents: Cell line of interest, complete culture medium, test compound (serial dilutions), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or vehicle control and incubate for a specified period (e.g., 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizing Molecular Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by aminopyrazole inhibitors and a typical workflow for their discovery.

Signaling Pathways

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 FRS2 FRS2 P1->FRS2 Activates PLCg PLCγ P1->PLCg Activates PI3K PI3K P1->PI3K STAT STAT P1->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation, Survival) ERK->Nucleus PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT->Nucleus Inhibitor Aminopyrazole Inhibitor Inhibitor->FGFR Inhibits Autophosphorylation

Caption: Simplified FGFR signaling pathway and the inhibitory action of aminopyrazoles.

CDK_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates (P) CDK46:e->Rb:w Releases E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription p21 p21/p27 p21->CDK46 Inhibits CDK2_E CDK2 p21->CDK2_E Inhibits CyclinE->CDK2_E Binds & Activates CDK2_E->Rb Phosphorylates (P) S_Phase_Entry S_Phase_Entry CDK2_E->S_Phase_Entry G1/S Transition CyclinA Cyclin A CDK2_A CDK2 CyclinA->CDK2_A Binds & Activates DNA_Replication DNA_Replication CDK2_A->DNA_Replication S Phase Progression Inhibitor Aminopyrazole CDK2 Inhibitor Inhibitor->CDK2_E Inhibits Inhibitor->CDK2_A Inhibits S_Phase_Entry->CyclinA

Caption: Role of CDKs in the G1/S transition and inhibition by aminopyrazoles.

Experimental Workflow

Drug_Discovery_Workflow Start Target Identification (e.g., Kinase in a Disease Pathway) Library Aminopyrazole Compound Library Synthesis/Acquisition Start->Library HTS High-Throughput Screening (HTS) (In Vitro Kinase Assays) Library->HTS Hit_ID Hit Identification (Compounds with >50% inhibition) HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies, Analogue Synthesis) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (Improve Potency, Selectivity, ADME) Hit_to_Lead->Lead_Opt In_Vitro In Vitro Profiling (Cell-based Assays, Off-target Screening) Lead_Opt->In_Vitro In_Vitro->Lead_Opt Iterative Design In_Vivo In Vivo Efficacy & PK/PD (Animal Models) In_Vitro->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate Clinical Clinical Trials Candidate->Clinical

Caption: A typical drug discovery workflow for aminopyrazole-based kinase inhibitors.

Conclusion

The aminopyrazole core has firmly established itself as a cornerstone of modern medicinal chemistry, particularly in the realm of kinase inhibitor design. Its rich history, stemming from fundamental discoveries in heterocyclic chemistry, has paved the way for the development of highly potent and selective therapeutics. The synthetic versatility of the aminopyrazole scaffold allows for fine-tuning of its pharmacological properties, enabling the targeting of a wide range of kinases with high precision. As our understanding of cellular signaling pathways continues to grow, the aminopyrazole scaffold is poised to remain a critical tool in the development of novel drugs for cancer and other debilitating diseases. This guide has provided a comprehensive overview of the key technical aspects of aminopyrazole chemistry and biology, intended to serve as a valuable resource for researchers in the field of drug discovery and development.

References

"homologs and analogs of 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Homologs and Analogs of 3-Amino-1-ethyl-1H-pyrazole-4-carbonitrile

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The 3-amino-1H-pyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the homologs and analogs of this compound, a representative member of this class. It details synthetic methodologies, explores key biological activities with a focus on kinase and STAT3 pathway inhibition, presents quantitative structure-activity relationship (SAR) data, and illustrates the underlying signaling pathways. This document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic core.

The 3-Aminopyrazole-4-carbonitrile Scaffold: A Privileged Core

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] Derivatives of this core exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The 3-amino-1H-pyrazole-4-carbonitrile substructure is of particular interest as it serves as a versatile synthon for creating more complex fused heterocyclic systems and as a key pharmacophore in molecules targeting critical cellular pathways.[3] Analogs of this scaffold have been successfully developed as potent inhibitors of protein kinases and signal transducers, making them highly valuable in oncology and inflammation research.[4]

This guide focuses on analogs derived from the 3-amino-1H-pyrazole-4-carbonitrile core, with specific attention to variations at the N-1 and C-5 positions, which significantly influence biological activity and selectivity.

Synthesis of Homologs and Analogs

The synthesis of the 3-aminopyrazole-4-carbonitrile core is most efficiently achieved through a multi-component condensation reaction. The general strategy involves the reaction of a hydrazine derivative with an activated methylene nitrile, often formed in situ.

Homologs of this compound, which differ in the length of the N-1 alkyl chain (e.g., methyl, propyl, butyl), can be synthesized by selecting the corresponding alkylhydrazine in the condensation step.

Analogs are created by varying the substituents at the N-1 and C-5 positions. N-1 aryl analogs are synthesized using arylhydrazines, while C-5 analogs are typically formed by reacting the hydrazine with a substituted β-ketonitrile or an arylidenemalononitrile derivative.[5][6] Microwave-assisted organic synthesis (MAOS) has been shown to accelerate these reactions, reduce side products, and improve yields.[7]

G cluster_reactants Reactants cluster_intermediates Reaction Pathway R1_NHNH2 Hydrazine Derivative (e.g., Ethylhydrazine) Michael Michael Addition R1_NHNH2->Michael Malononitrile Malononitrile Knoevenagel Knoevenagel Condensation Malononitrile->Knoevenagel R5_CHO Aldehyde / Ketone or equivalent R5_CHO->Knoevenagel Arylidenemalononitrile Arylidenemalononitrile Intermediate Knoevenagel->Arylidenemalononitrile H2O Arylidenemalononitrile->Michael Cyclization Cyclization & Aromatization Michael->Cyclization Product 3-Amino-1-(R1)-5-(R5)- 1H-pyrazole-4-carbonitrile Cyclization->Product Catalyst Base Catalyst (e.g., Piperidine) or Microwave Irradiation Catalyst->Knoevenagel Catalyst->Cyclization G cluster_r1 N-1 Substituents (Homologs & Analogs) cluster_r5 C-5 Substituents (Analogs) Core 3-Amino-1H-pyrazole-4-carbonitrile Core N-1 Position C-5 Position R1_Alkyl Alkyl Chains (Methyl, Ethyl, Propyl...) Core:r1->R1_Alkyl R1_Aryl Aryl Groups (Phenyl, p-tolyl...) Core:r1->R1_Aryl R5_Aryl Aryl Groups (Phenyl, Chlorophenyl...) Core:r5->R5_Aryl R5_Hetero Heterocycles (Thienyl, Pyridinyl...) Core:r5->R5_Hetero G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Receptor->JAK Receptor->JAK Activates STAT3_m STAT3 Monomer JAK->STAT3_m Phosphorylates (P) pSTAT3_m p-STAT3 Monomer STAT3_m->pSTAT3_m pSTAT3_d p-STAT3 Dimer pSTAT3_m->pSTAT3_d Dimerizes DNA DNA pSTAT3_d->DNA Translocates & Binds Inhibitor Pyrazole-Based STAT3 Inhibitor Inhibitor->JAK Inhibits Phosphorylation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Activates Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor Binds

References

A Comprehensive Technical Guide to the Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the prevalent synthetic methodologies for obtaining 3-amino-1H-pyrazole-4-carbonitrile, a crucial building block in the development of pharmaceutical compounds and other bioactive molecules. This document provides a detailed overview of various synthetic routes, complete with experimental protocols and comparative data to assist researchers in selecting and optimizing their synthetic strategies.

Introduction

3-Amino-1H-pyrazole-4-carbonitrile is a key heterocyclic intermediate widely utilized in organic synthesis, particularly for the preparation of pyrazolo[1,5-a]pyrimidines, which are known to possess a range of biological activities, including sedative and hypnotic effects. The unique arrangement of functional groups in this molecule makes it a versatile precursor for a variety of chemical transformations. This guide will focus on the most common and effective methods for its synthesis.

Core Synthetic Pathways

The synthesis of 3-amino-1H-pyrazole-4-carbonitrile and its derivatives can be achieved through several distinct pathways. The most prominent methods include the cyclization of dinitrile derivatives with hydrazine, multicomponent reactions, and the transformation of other heterocyclic systems.

Synthesis from (Ethoxymethylene)malononitrile

A widely employed and straightforward method for the synthesis of 3-amino-1H-pyrazole-4-carbonitrile involves the reaction of (ethoxymethylene)malononitrile with hydrazine hydrate. This reaction proceeds via a Michael-type addition followed by an intramolecular cyclization and elimination of ethanol.

Experimental Protocol:

To a solution of 2-(ethoxymethylene)malononitrile (8.64 g, 0.070 mol) in ethanol, hydrazine hydrate (5 g, 0.156 mol) is slowly added dropwise. The reaction mixture is then heated on a steam bath for 30 minutes. During the reaction, a white precipitate gradually forms. The mixture is subsequently cooled in a refrigerator overnight to ensure complete crystallization. The resulting white solid product is collected by filtration and washed with a small amount of pre-cooled ethanol to yield 3-amino-1H-pyrazole-4-carbonitrile.[1]

Reaction Scheme:

G EMM (Ethoxymethylene)malononitrile Reaction EMM->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Ethanol Ethanol (solvent) Ethanol->Reaction Heat Heat (30 min) Product 3-Amino-1H-pyrazole-4-carbonitrile Heat->Product Reaction->Heat G Substrate 3-Oxoalkanonitrile Reaction1 Substrate->Reaction1 TCN Trichloroacetonitrile TCN->Reaction1 Intermediate (Z)-3-Amino-2-aroyl-4,4,4-trichloro-2-butenenitrile Reaction2 Intermediate->Reaction2 Hydrazine Hydrazine Hydrazine->Reaction2 Product 3-Amino-5-substituted-1H-pyrazole-4-carbonitrile Reaction1->Intermediate Reaction2->Product G Aldehyde Aromatic Aldehyde Reaction Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Phenylhydrazine Phenylhydrazine Phenylhydrazine->Reaction Catalyst LDH@PTRMS@DCMBA@CuI Catalyst->Reaction Solvent H2O/EtOH, 55 °C Solvent->Reaction Product 5-Aryl-3-amino-1H-pyrazole-4-carbonitrile Reaction->Product

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Compounds using 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-1-ethyl-1H-pyrazole-4-carbonitrile is a versatile heterocyclic building block in the synthesis of a variety of fused pyrazole derivatives, most notably the pyrazolo[3,4-d]pyrimidine scaffold. This core structure is a bioisostere of adenine and has been identified as a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[1] The pyrazolo[3,4-d]pyrimidine nucleus serves as the foundation for numerous compounds targeting a range of protein kinases involved in oncogenic signaling pathways, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Bruton's Tyrosine Kinase (BTK), and Src family kinases.[2][3][4] The ethyl group at the N-1 position of the pyrazole ring can influence the solubility, metabolic stability, and target engagement of the final compounds. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its conversion into biologically active molecules.

Synthetic Applications

The primary application of this compound is in the construction of the pyrazolo[3,4-d]pyrimidine ring system through cyclocondensation reactions. The ortho-disposed amino and cyano groups on the pyrazole ring readily react with various one-carbon synthons to form the fused pyrimidine ring.

Common reagents for this transformation include:

  • Formamide: Leads to the formation of 4-aminopyrazolo[3,4-d]pyrimidines.

  • Urea and Thiourea: Result in the corresponding 4-oxo- and 4-thioxopyrazolo[3,4-d]pyrimidines.

  • Formic Acid: Yields 4-hydroxypyrazolo[3,4-d]pyrimidines.

The resulting pyrazolo[3,4-d]pyrimidine core can be further functionalized to generate libraries of compounds for screening against various biological targets.

Data Presentation

The following tables summarize the biological activities of various pyrazolo[3,4-d]pyrimidine derivatives, highlighting the potential of compounds derived from 3-aminopyrazole-4-carbonitrile precursors.

Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Various Kinases

Compound ClassTarget KinaseIC50 (nM)Reference
3-substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidinesBTK7.95[3]
Pyrazolo[3,4-d]pyrimidine derivativesVEGFR-213.18 ± 0.17[5]
3-phenylpyrazolopyrimidine derivativesSrc5100[4]
1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidinesCDK2Comparable to roscovitine[6]
Phenylfuroxan-based pyrazolo[3,4-d]pyrimidinesVEGFR-290[7]

Table 2: In Vitro Antiproliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound ClassCell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine derivativesHepG25.90 ± 0.05[2]
Pyrazolo[3,4-d]pyrimidine derivativesHT-290.03 ± 0.01[5]
3-substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidinesRamos8.91[3]
3-substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidinesRaji1.80[3]

Experimental Protocols

The following are representative protocols for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives from this compound. These protocols are based on general procedures reported in the literature and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol describes the cyclocondensation of this compound with formamide to yield the corresponding 4-aminopyrazolo[3,4-d]pyrimidine.

Materials:

  • This compound

  • Formamide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Crystallization dish

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Add an excess of formamide (approximately 10-20 eq).

  • Heat the reaction mixture to reflux (typically 180-200 °C) and maintain for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/water mixture) to afford pure 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of 1-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol outlines the synthesis of the 4-oxo derivative through the reaction of this compound with urea.

Materials:

  • This compound

  • Urea

  • Pyridine (or other high-boiling solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Combine this compound (1.0 eq) and urea (2.0-3.0 eq) in a round-bottom flask.

  • Add pyridine as a solvent.

  • Heat the mixture to reflux and maintain for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Treat the residue with water and acidify with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize from an appropriate solvent (e.g., acetic acid, DMF/water) to obtain the pure product.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways that are often targeted by pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor PyrazoloPyrimidine->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the point of inhibition.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activates BTK BTK Lyn_Syk->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates NFkB NF-κB PLCg2->NFkB MAPK MAPK PLCg2->MAPK CellSurvival B-Cell Proliferation and Survival NFkB->CellSurvival MAPK->CellSurvival PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor (e.g., Ibrutinib) PyrazoloPyrimidine->BTK Inhibits

Caption: BTK signaling pathway in B-cells.

Src_Signaling_Pathway GrowthFactorReceptor Growth Factor Receptor (e.g., EGFR) Src Src GrowthFactorReceptor->Src Activates FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K_Akt PI3K/Akt Src->PI3K_Akt RAS_MAPK Ras/MAPK Src->RAS_MAPK CellFunctions Proliferation, Invasion, Metastasis, Angiogenesis FAK->CellFunctions STAT3->CellFunctions PI3K_Akt->CellFunctions RAS_MAPK->CellFunctions PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor PyrazoloPyrimidine->Src Inhibits

Caption: Overview of Src kinase signaling pathways.

Experimental_Workflow Precursor 3-amino-1-ethyl-1H- pyrazole-4-carbonitrile Cyclocondensation Cyclocondensation Reaction Precursor->Cyclocondensation Reagent Cyclizing Reagent (e.g., Formamide, Urea) Reagent->Cyclocondensation PyrazoloPyrimidine 1-ethyl-1H-pyrazolo[3,4-d]pyrimidine Derivative Cyclocondensation->PyrazoloPyrimidine Purification Purification (Crystallization/Chromatography) PyrazoloPyrimidine->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization BioAssay Biological Evaluation (Kinase Assays, Cell-based Assays) Characterization->BioAssay LeadCompound Lead Compound for Drug Development BioAssay->LeadCompound

Caption: General workflow for synthesis and evaluation.

References

Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazolo[1,5-a]pyrimidines are a significant class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2] Their diverse pharmacological properties have made them attractive targets in drug discovery, with applications as protein kinase inhibitors for cancer therapy, anti-inflammatory agents, and central nervous system modulators.[1][3][4] This document provides detailed protocols for several common and efficient methods for the synthesis of pyrazolo[1,5-a]pyrimidines, aimed at researchers and professionals in the fields of medicinal chemistry and drug development. The protocols are supplemented with quantitative data and visual workflows to facilitate understanding and replication.

I. Synthetic Strategies Overview

Several synthetic strategies have been developed for the efficient construction of the pyrazolo[1,5-a]pyrimidine core.[3] The most prominent methods include:

  • Condensation Reactions: A widely used approach involving the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[1][5]

  • Three-Component Reactions: One-pot reactions that combine a 3-amino-1H-pyrazole, an aldehyde, and an active methylene compound, offering a high degree of molecular diversity.[1][6]

  • Microwave-Assisted Synthesis: The application of microwave irradiation to accelerate reaction times, improve yields, and enhance reaction efficiency.[1][7][8]

  • Cyclization Approaches: Various methods that construct the fused bicyclic system through intramolecular cyclization.[1]

This guide will focus on providing detailed protocols for the condensation and three-component reaction methods, including microwave-assisted variations.

II. Experimental Protocols

Protocol 1: Synthesis via Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds

This method is one of the most established and versatile routes to pyrazolo[1,5-a]pyrimidines. The reaction proceeds through the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound, often under acidic or basic conditions.[1][5]

General Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product aminopyrazole 5-Aminopyrazole catalyst Acid or Base Catalyst aminopyrazole->catalyst dicarbonyl β-Dicarbonyl Compound dicarbonyl->catalyst product Pyrazolo[1,5-a]pyrimidine catalyst->product solvent Solvent solvent->product

Caption: General workflow for the condensation synthesis of pyrazolo[1,5-a]pyrimidines.

Detailed Experimental Procedure (Example):

  • Materials:

    • 5-Amino-3-(aryl)-1H-pyrazole (1.0 mmol)

    • 1,3-Diketone or β-ketoester (1.1 mmol)

    • Glacial Acetic Acid (AcOH) as solvent

    • Concentrated Sulfuric Acid (H₂SO₄) as catalyst[1]

  • Procedure:

    • To a solution of the substituted 5-aminopyrazole in glacial acetic acid, add the 1,3-dicarbonyl compound.

    • Add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Reflux the reaction mixture for a specified time (see Table 1), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Table 1: Examples of Pyrazolo[1,5-a]pyrimidines Synthesized via Condensation

5-Aminopyrazole Substituent (R¹)β-Dicarbonyl Compound (R², R³)CatalystSolventReaction Time (h)Yield (%)Reference
PhenylAcetylacetone (CH₃, CH₃)H₂SO₄AcOH485[1]
4-ChlorophenylBenzoylacetone (C₆H₅, CH₃)H₂SO₄AcOH682[1]
4-MethoxyphenylEthyl Acetoacetate (OC₂H₅, CH₃)H₂SO₄AcOH588[1]
NaphthylDibenzoylmethane (C₆H₅, C₆H₅)H₂SO₄AcOH875[1]
Protocol 2: Microwave-Assisted One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidinones

Microwave irradiation significantly accelerates this one-pot synthesis, which combines a β-ketonitrile, hydrazine, and a β-ketoester to form the pyrazolo[1,5-a]pyrimidinone core in a single pot.[7][8]

Experimental Workflow:

start Start: β-Ketonitrile + Hydrazine in Methanol step1 Microwave Irradiation (e.g., 150°C, 5 min) start->step1 intermediate In-situ formation of 5-Aminopyrazole step1->intermediate step2 Add β-Ketoester + Acetic Acid intermediate->step2 step3 Microwave Irradiation (e.g., 150°C, 2 h) step2->step3 product Pyrazolo[1,5-a]pyrimidinone step3->product workup Work-up and Purification product->workup final_product Isolated Product workup->final_product cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aminopyrazole 3-Amino-1H-pyrazole imine Imine Intermediate aminopyrazole->imine aldehyde Aldehyde aldehyde->imine active_methylene Active Methylene Compound adduct Nucleophilic Adduct active_methylene->adduct imine->adduct product Pyrazolo[1,5-a]pyrimidine adduct->product Cyclization

References

Application Notes and Protocols: 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific examples of multicomponent reactions utilizing 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile. The following application notes and protocols are based on established multicomponent reactions of closely related 3-aminopyrazole-4-carbonitrile derivatives. These examples are provided to illustrate the expected reactivity and potential applications of this compound in the synthesis of fused pyrazole heterocyclic systems. The reaction conditions and outcomes should be considered as representative examples that may require optimization for the specific ethyl-substituted starting material.

Introduction

3-Aminopyrazole-4-carbonitrile and its N-substituted derivatives are versatile building blocks in organic synthesis, particularly for the construction of biologically active heterocyclic compounds through multicomponent reactions (MCRs).[1][2][3] The pyrazole scaffold is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] MCRs offer a powerful and efficient strategy for the rapid generation of molecular diversity from simple starting materials in a single synthetic operation, aligning with the principles of green chemistry.

This document outlines representative applications of aminopyrazole carbonitriles in the synthesis of two important classes of fused heterocycles: pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. The protocols and data presented are based on analogous reactions and are intended to serve as a guide for the exploration of this compound in similar synthetic transformations.

Application 1: Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are purine isosteres and are known to act as inhibitors of various kinases, making them attractive targets in drug discovery.[4] A common and efficient method for their synthesis involves the cyclocondensation of a 3-aminopyrazole-4-carboxamide with urea or a one-pot reaction of a 3-aminopyrazole-4-carbonitrile with formic acid or formamide.

Illustrative Reaction Scheme:

A plausible three-component reaction for the synthesis of 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines involves the initial reaction of this compound with an orthoformate and a primary amine.

cluster_reactants Reactants cluster_product Product This compound 3-amino-1-ethyl-1H- pyrazole-4-carbonitrile Pyrazolo[3,4-d]pyrimidine 1-ethyl-N-substituted- 1H-pyrazolo[3,4-d]pyrimidin-4-amine This compound->Pyrazolo[3,4-d]pyrimidine Microwave Irradiation, Catalyst (e.g., acid or base) Orthoformate Triethyl Orthoformate Orthoformate->Pyrazolo[3,4-d]pyrimidine Amine Primary Amine (R-NH2) Amine->Pyrazolo[3,4-d]pyrimidine

Caption: Illustrative three-component synthesis of pyrazolo[3,4-d]pyrimidines.

Representative Data for Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

The following table summarizes representative results for a microwave-assisted, three-component synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and various primary amines. This data is presented to exemplify the types of results that could be expected when optimizing a similar reaction with this compound.

Entry5-Aminopyrazole-4-carboxylatePrimary AmineConditionsTime (min)Yield (%)
1Methyl 3-(phenylamino)-5-amino-1H-pyrazole-4-carboxylateBenzylamineMicrowave, 160 °C5585
2Methyl 3-(4-bromophenylamino)-5-amino-1H-pyrazole-4-carboxylateBenzylamineMicrowave, 160 °C5578
3Methyl 3-(4-chlorophenylamino)-5-amino-1H-pyrazole-4-carboxylate4-ChlorobenzylamineMicrowave, 160 °C5580
4Methyl 3-(p-tolylamino)-5-amino-1H-pyrazole-4-carboxylateAnilineMicrowave, 160 °C5565
5Methyl 3-(4-methoxyphenylamino)-5-amino-1H-pyrazole-4-carboxylate4-MethoxyanilineMicrowave, 160 °C5572

Data is illustrative and based on similar reactions reported in the literature.

Experimental Protocol: Three-Component Synthesis of a 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivative (Hypothetical)
  • To a microwave vial, add this compound (1.0 mmol), the desired primary amine (1.2 mmol), and triethyl orthoformate (2.0 mL).

  • If required, add a catalytic amount of a suitable acid or base (e.g., p-toluenesulfonic acid or piperidine, 0.1 mmol).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 30-60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess solvent and volatile reagents under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 1-ethyl-N-substituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Application 2: Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another class of fused heterocyclic compounds with significant biological activities, including kinase inhibition. A versatile approach to their synthesis is the multicomponent reaction of a 3-aminopyrazole, an aldehyde, and an active methylene compound.

Illustrative Reaction Scheme:

A four-component reaction involving this compound, an aromatic aldehyde, malononitrile, and a catalyst can be envisioned for the synthesis of highly substituted pyrazolo[3,4-b]pyridines.

cluster_reactants Reactants cluster_product Product Aminopyrazole 3-amino-1-ethyl-1H- pyrazole-4-carbonitrile Pyrazolopyridine 7-amino-3-aryl-6-cyano-1-ethyl- 1H-pyrazolo[3,4-b]pyridine Aminopyrazole->Pyrazolopyridine Reflux, Catalyst (e.g., piperidine) Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Pyrazolopyridine ActiveMethylene Malononitrile ActiveMethylene->Pyrazolopyridine

Caption: Illustrative four-component synthesis of pyrazolo[3,4-b]pyridines.

Representative Data for Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

While specific data for the pyrazolo[3,4-b]pyridine synthesis with the target molecule is unavailable, the following table presents data for the closely related four-component synthesis of pyrano[2,3-c]pyrazoles, which involves similar starting materials (an aminopyrazole precursor, an aldehyde, and an active methylene compound).

EntryAldehydeCatalyst (mol%)SolventTime (min)Yield (%)
1BenzaldehydePiperidine (5)Water2092
24-ChlorobenzaldehydePiperidine (5)Water2093
34-MethoxybenzaldehydePiperidine (5)Water2090
42-NitrobenzaldehydePiperidine (5)Water2088
5Thiophene-2-carbaldehydePiperidine (5)Water2085

Data is illustrative and based on similar reactions reported in the literature for the synthesis of pyrano[2,3-c]pyrazoles.[5]

Experimental Protocol: Four-Component Synthesis of a 7-amino-3-aryl-6-cyano-1-ethyl-1H-pyrazolo[3,4-b]pyridine Derivative (Hypothetical)
  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and this compound (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the desired 7-amino-3-aryl-6-cyano-1-ethyl-1H-pyrazolo[3,4-b]pyridine.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR).

Conclusion

References

Catalytic Applications of Pyrazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives have emerged as a versatile and highly effective class of ligands and catalysts in a wide array of chemical transformations. Their unique electronic properties, steric tuneability, and the presence of multiple coordination sites make them ideal candidates for enhancing catalytic activity and selectivity. The ability of the pyrazole ring to act as a neutral ligand, a proton-responsive cofactor, or an anionic bridging unit provides a rich playground for the design of novel catalytic systems.[1][2] This document provides detailed application notes and experimental protocols for the use of pyrazole derivatives in key catalytic reactions, including cross-coupling, asymmetric hydrogenation, and heterogeneous catalysis using Metal-Organic Frameworks (MOFs).

Application Notes

Homogeneous Catalysis with Pyrazole-Based Ligands

Pyrazole derivatives are extensively used as ligands in homogeneous catalysis, particularly in cross-coupling and asymmetric reactions. The two adjacent nitrogen atoms can chelate to a metal center, forming stable complexes that are highly active catalysts.

  • Cross-Coupling Reactions: Pyrazole-based ligands, especially phosphine-pyrazole hybrids, have shown excellent performance in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4] These ligands can stabilize the palladium catalyst, leading to high yields and good functional group tolerance under mild reaction conditions.[5][6] The electronic properties of the pyrazole ring can be easily modified by introducing substituents, allowing for fine-tuning of the catalyst's activity.

  • Asymmetric Catalysis: Chiral pyrazole derivatives are valuable ligands for a variety of asymmetric transformations. They have been successfully employed in asymmetric Diels-Alder reactions, transfer hydrogenation of ketones, and enantioselective addition of pyrazoles to dienes.[1][7][8] The modular nature of pyrazole synthesis allows for the straightforward introduction of chiral auxiliaries, leading to catalysts that can induce high levels of enantioselectivity.

Pincer Complexes with Pyrazole Frameworks

Pyrazole moieties can be incorporated into pincer-type ligands (e.g., NNN), which coordinate to a metal center in a tridentate fashion. These pincer complexes exhibit high stability and catalytic activity. Manganese and ruthenium complexes with pyrazole-based pincer ligands have been effectively used in hydrogenation, transfer hydrogenation, and α-alkylation reactions.[2][9][10] The rigid pincer framework often leads to well-defined active sites, enhancing catalytic performance and selectivity.

Heterogeneous Catalysis with Pyrazole-Based Metal-Organic Frameworks (MOFs)

Pyrazole derivatives are excellent building blocks for the construction of robust and highly porous Metal-Organic Frameworks (MOFs).[11][12] The strong coordination of pyrazolate units to metal ions results in MOFs with exceptional chemical and thermal stability.[13] These materials can act as efficient heterogeneous catalysts, offering advantages such as easy separation and reusability. Pyrazolate-based MOFs have demonstrated high catalytic activity in oxidation reactions and dehydrogenative cross-coupling.[11][14]

Data Presentation

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid using a Pyrazole-Phosphine Ligand
EntryAryl HalideProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-Bromotoluene4-MethylbiphenylPd₂(dba)₃ (1 mol%) / Ligand 1 (4 mol%)K₃PO₄Toluene80-851280
24-Bromoanisole4-MethoxybiphenylPd₂(dba)₃ (1 mol%) / Ligand 1 (4 mol%)K₃PO₄Toluene80-851275
34-Chlorotoluene4-MethylbiphenylPd₂(dba)₃ (1 mol%) / Ligand 1 (4 mol%)K₃PO₄Toluene1002470
41-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)biphenylPd₂(dba)₃ (1 mol%) / Ligand 1 (4 mol%)K₃PO₄Toluene80-851272

Ligand 1 is a pyrazole-tethered phosphine ligand as described in the cited literature.[3]

Table 2: Asymmetric Transfer Hydrogenation of Ketones using a Pyrazole-Based Iron(II) Catalyst
EntryKetoneAlcohol ProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Conversion (%)
1Acetophenone1-Phenylethanol1KOtBu2-Propanol824875
24'-Methylacetophenone1-(p-tolyl)ethanol1KOtBu2-Propanol824880
34'-Methoxyacetophenone1-(4-methoxyphenyl)ethanol1KOtBu2-Propanol824884
4Propiophenone1-Phenyl-1-propanol1KOtBu2-Propanol824865

Catalyst is an Fe(II) complex with a 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine ligand.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a procedure utilizing a pyrazole-tethered phosphine ligand.[3]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Pyrazole-phosphine ligand

  • Aryl halide

  • Arylboronic acid

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the pyrazole-phosphine ligand (4 mol%).

  • Evacuate the tube and backfill with argon three times.

  • Add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 80-110 °C) for the required time (e.g., 12-24 h).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of Ketones

This protocol is based on the use of pyrazolyl-pyridine iron(II) complexes.[7]

Materials:

  • Pyrazole-based iron(II) complex (e.g., Fe(L1)Cl₂, 1 mol%)

  • Ketone substrate (1.0 mmol)

  • Potassium tert-butoxide (KOtBu, 10 mol%)

  • Anhydrous 2-propanol (isopropyl alcohol)

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under an inert atmosphere, add the pyrazole-based iron(II) catalyst (0.01 mmol) and potassium tert-butoxide (0.1 mmol) to a Schlenk tube.

  • Add the ketone substrate (1.0 mmol) to the tube.

  • Add anhydrous 2-propanol (5 mL).

  • Seal the tube and heat the reaction mixture at 82 °C with stirring for 48 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • The conversion can be determined by ¹H NMR spectroscopy of the crude reaction mixture.

  • Purify the product by column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 3: Synthesis of a Pyrazolate-Based Metal-Organic Framework (MOF)

This is a general procedure for the solvothermal synthesis of a pyrazolate-based MOF.[12][14]

Materials:

  • Metal salt (e.g., Cobalt(II) nitrate hexahydrate)

  • Pyrazole-based linker (e.g., 1,4-bis(1H-pyrazol-4-yl)benzene)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined autoclave

Procedure:

  • Dissolve the metal salt (e.g., 1 mmol) in DMF (10 mL) in a glass vial.

  • In a separate vial, dissolve the pyrazole-based linker (e.g., 1 mmol) in a mixture of DMF and ethanol.

  • Combine the two solutions in the Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).

  • After cooling to room temperature, decant the mother liquor.

  • Wash the resulting crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

  • The synthesized MOF can be characterized by powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and gas adsorption measurements.

Visualizations

Catalytic_Cycle_Suzuki_Coupling Pd(0)L Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)n-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L)n-Ar' Transmetalation->Ar-Pd(II)-Ar' X-B(OR)2 X-B(OR)2 Transmetalation->X-B(OR)2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Asymmetric_Transfer_Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_analysis Analysis Catalyst Chiral Pyrazole-Metal Complex Reaction Heat under Inert Atmosphere Catalyst->Reaction Base Base (e.g., KOtBu) Base->Reaction Substrate Ketone Substrate->Reaction Solvent 2-Propanol (Hydrogen Source) Solvent->Reaction Product Chiral Alcohol Reaction->Product Purification Column Chromatography Product->Purification Analysis Chiral HPLC/GC (for ee) Purification->Analysis MOF_Synthesis_Logic Metal_Salt Metal Salt Solution Mixing Mixing in Autoclave Metal_Salt->Mixing Linker Pyrazole Linker Solution Linker->Mixing Solvothermal Solvothermal Synthesis (Heating) Mixing->Solvothermal Crystallization MOF Crystal Formation Solvothermal->Crystallization Washing Washing and Solvent Exchange Crystallization->Washing Activation Activation (Heating under Vacuum) Washing->Activation Porous_MOF Porous MOF Catalyst Activation->Porous_MOF

References

Application Notes and Protocols for N-Alkylation of Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of aminopyrazoles is a fundamental transformation in medicinal chemistry and drug discovery. The pyrazole scaffold is a key component in a wide array of biologically active molecules, and the introduction of alkyl groups on the pyrazole nitrogen atoms is a critical step in modulating the physicochemical and pharmacological properties of these compounds.[1] Regioselectivity is a significant challenge in the N-alkylation of asymmetrically substituted aminopyrazoles, as the reaction can yield two different regioisomers (N1 and N2).[2] The specific isomer formed is crucial as it dictates the molecule's three-dimensional structure and, consequently, its biological activity.[2] This document provides detailed protocols for various N-alkylation methods, including classical base-mediated alkylation, acid-catalyzed alternatives, and microwave-assisted procedures, to afford researchers control over the regiochemical outcome.

Data Summary

The following table summarizes quantitative data from various N-alkylation procedures for aminopyrazoles, highlighting the impact of different reaction conditions on yield and regioselectivity.

SubstrateAlkylating AgentBase/CatalystSolventTemperature (°C)TimeYield (%)N1:N2 RatioReference
Methyl 3-amino-1H-pyrazole-4-carboxylateMethyl iodideK₂CO₃DMFRT to 804-24h-Major isomer sterically controlled[2]
4-ChloropyrazolePhenethyl trichloroacetimidateCamphorsulfonic acid (CSA)1,2-DCEReflux4h77-[3]
5-Hydrazinyl-4-phenyl-1H-pyrazoleAlkyl halideNaHDMF0 to RT2-16h-Selective N1-alkylation[1]
N-Benzoyl 5-(aminomethyl)tetrazoleBenzyl bromideK₂CO₃-RT2h74 (total)45:55[4]
3-Methyl-1H-pyrazolePhenethyl trichloroacetimidateCSA1,2-DCEReflux4h-Mixture of regioisomers[5]
PyrazoleHaloalkanesEngineered Enzymes-30-3730-72h->99:1[6]
Aryl hydrazine & 3-aminocrotononitrile-1 M HClWater150 (microwave)10-15 min70-90-[7]

Experimental Protocols

Protocol 1: General Base-Mediated N-Alkylation

This is a widely used method for the N-alkylation of aminopyrazoles, employing a base to deprotonate the pyrazole nitrogen, followed by a nucleophilic attack on an alkyl halide.[2] The choice of base and solvent is critical for optimizing yield and regioselectivity.[2]

Materials:

  • Aminopyrazole substrate (1.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, or Acetone)

  • Base (e.g., K₂CO₃, NaH, Cs₂CO₃) (1.5-2.0 eq)

  • Alkylating agent (e.g., alkyl halide) (1.0-1.2 eq)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add the aminopyrazole substrate.

  • Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.

  • Add the selected base to the stirred solution.

  • Stir the mixture at room temperature for 15-30 minutes to facilitate deprotonation.

  • Add the alkylating agent dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.[2]

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2]

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).[2]

Protocol 2: Acid-Catalyzed N-Alkylation using Trichloroacetimidates

This method provides an alternative to base-mediated procedures, avoiding the use of strong bases and often proceeding at room temperature.[2][5] It utilizes trichloroacetimidate electrophiles and a Brønsted acid catalyst.[5]

Materials:

  • Aminopyrazole substrate (1.0 eq)

  • Alkyl trichloroacetimidate (1.1 eq)

  • Brønsted acid catalyst (e.g., Camphorsulfonic acid, CSA) (0.1 eq)

  • Anhydrous solvent (e.g., 1,2-dichloroethane, DCE)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add the aminopyrazole substrate, the alkyl trichloroacetimidate, and the Brønsted acid catalyst.

  • Add the anhydrous solvent.

  • Stir the reaction at room temperature for 4-12 hours, monitoring for completion by TLC or LC-MS.[2]

  • Upon completion, dilute the reaction mixture with ethyl acetate.[2]

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2]

  • Purify the resulting residue by flash column chromatography to yield the N-alkylated pyrazole product(s).[2]

Protocol 3: Microwave-Assisted N-Alkylation

Microwave-assisted synthesis offers a significant reduction in reaction time and can lead to improved yields.[7][8] This protocol is particularly efficient for the synthesis of 1-aryl-1H-pyrazole-5-amines.[7]

Materials:

  • Aryl hydrazine (1.0 eq)

  • 3-Aminocrotononitrile or an appropriate α-cyanoketone (1.0 eq)

  • 1 M HCl in water

  • 10% NaOH solution

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine the aryl hydrazine and 3-aminocrotononitrile (or α-cyanoketone).[7]

  • Add 1 M HCl solution.[7]

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to 150°C for 10-15 minutes.[7]

  • After cooling, carefully open the vial and basify the solution with 10% NaOH.[7]

  • The product can be isolated by simple vacuum filtration.[7]

Visualizations

experimental_workflow General Workflow for Base-Mediated N-Alkylation of Aminopyrazoles cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up cluster_purification Purification start Start: Aminopyrazole Substrate reagents Add Anhydrous Solvent and Base start->reagents deprotonation Stir for Deprotonation (15-30 min) reagents->deprotonation alkylation Add Alkylating Agent (Dropwise) deprotonation->alkylation stir Stir at RT-80°C (4-24h) alkylation->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Dilute with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry (Na2SO4), Filter, & Concentrate wash->dry purify Flash Column Chromatography dry->purify product Isolated N-Alkylated Product purify->product

Caption: Workflow for base-mediated N-alkylation of aminopyrazoles.

regioselectivity_factors Factors Influencing Regioselectivity in Aminopyrazole N-Alkylation cluster_factors Influencing Factors center Regioselectivity (N1 vs. N2) base Choice of Base base->center solvent Solvent Polarity solvent->center electrophile Nature of Electrophile (Alkylating Agent) electrophile->center temp Reaction Temperature temp->center sterics Steric Hindrance sterics->center

Caption: Key factors influencing N-alkylation regioselectivity.

References

Application Notes and Protocols: 3-Amino-1-ethyl-1H-pyrazole-4-carbonitrile in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile as a key building block in the synthesis of potent kinase inhibitors. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors. This document outlines the synthesis of pyrazolo[3,4-d]pyrimidine-based inhibitors, their biological evaluation, and the signaling pathways they target.

Introduction to Pyrazole-Based Kinase Inhibitors

The pyrazole ring system is a versatile scaffold for the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases. The N-ethyl substitution on the pyrazole ring can influence the selectivity and physicochemical properties of the resulting inhibitors. The carbonitrile group at the 4-position is a key functional group that can be readily converted into a pyrimidine ring, leading to the formation of the pyrazolo[3,4-d]pyrimidine core, a common feature in many kinase inhibitors.

Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

The synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors from this compound is a well-established synthetic route. A common and effective method involves the cyclocondensation of the aminonitrile with formamide or other one-carbon synthons to construct the pyrimidine ring.

Protocol 1: Synthesis of 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol describes a general procedure for the synthesis of the 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine core, a key intermediate for further functionalization.

Materials:

  • This compound

  • Formamide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, water)

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in an excess of formamide.

  • Heat the reaction mixture to reflux (typically 180-200 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Further modifications, such as nucleophilic aromatic substitution at the 4-position of the pyrazolo[3,4-d]pyrimidine core, can be performed to introduce various side chains and build a library of potential kinase inhibitors.

Biological Evaluation of Pyrazole-Based Kinase Inhibitors

A systematic approach is essential for evaluating the biological activity of newly synthesized pyrazole-based kinase inhibitors. This typically involves a cascade of in vitro and cell-based assays.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of a target kinase.

Materials:

  • Purified target kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the diluted test compounds, a positive control inhibitor, and a DMSO vehicle control to the appropriate wells of a 384-well plate.[1]

  • Add 10 µL of the kinase enzyme solution to all wells and mix gently.[1]

  • Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well.[1] The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[1]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Quantitative Data of Pyrazole-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of various pyrazole-based compounds against different kinases and cancer cell lines, providing a reference for structure-activity relationship (SAR) studies.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazole-Based Compounds

Compound IDTarget KinaseIC50 (nM)Reference
Afuresertib Akt10.08 (Kᵢ)[2]
Compound 3 ALK2.9[2]
Compound 6 Aurora A160[2]
Compound 10 Bcr-Abl14.2[2]
Compound 13 P. falciparum CDPK156[2]
Compound 28a c-Met1.8[3]
Compound 8t FLT30.089[4]
Compound 8t CDK20.719[4]
Compound 8t CDK40.770[4]
Compound 43d CDK1633 (EC₅₀)[5]

Table 2: Anti-proliferative Activity of Selected Pyrazole-Based Compounds

Compound IDCell LineCancer TypeIC50 (µM)Reference
Afuresertib HCT116Colon0.95[2]
Compound 6 HCT116Colon0.39[2]
Compound 6 MCF-7Breast0.46[2]
Compound 8 SW620Colon0.35[2]
Compound 8 HCT116Colon0.34[2]
Compound 10 K562Leukemia0.27[2]
Compound 22 MiaPaCa2Pancreatic0.247[2]
Compound 28a EBC-1Lung0.18[3]
Compound 8t MV4-11Leukemia0.00122[4]

Signaling Pathways and Experimental Workflows

Visualizing the targeted signaling pathways and experimental workflows is crucial for understanding the mechanism of action and the drug discovery process.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization start 3-Amino-1-ethyl-1H- pyrazole-4-carbonitrile synthesis Cyclocondensation (e.g., with formamide) start->synthesis intermediate 1-Ethyl-1H-pyrazolo[3,4-d]- pyrimidin-4-amine synthesis->intermediate diversification Further Functionalization intermediate->diversification inhibitors Library of Kinase Inhibitors diversification->inhibitors invitro In Vitro Kinase Inhibition Assay (IC50 determination) inhibitors->invitro cell_based Cell-Based Assays (e.g., MTT, Cell Cycle) invitro->cell_based western_blot Target Engagement (Western Blot) cell_based->western_blot sar Structure-Activity Relationship (SAR) western_blot->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and evaluation of pyrazole-based kinase inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR, FGFR) ras Ras receptor->ras pi3k PI3K receptor->pi3k jak JAK receptor->jak raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription akt Akt pi3k->akt akt->transcription stat STAT jak->stat stat->transcription aurora Aurora Kinase cell_cycle Cell Cycle Progression aurora->cell_cycle cdk CDK cdk->cell_cycle inhibitor Pyrazole-based Kinase Inhibitor inhibitor->raf inhibitor->pi3k inhibitor->akt inhibitor->jak inhibitor->aurora inhibitor->cdk

Caption: Overview of key signaling pathways targeted by pyrazole-based kinase inhibitors.

References

Application Notes and Protocols: Aminopyrazoles in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrazole derivatives represent a cornerstone in modern agrochemical research, demonstrating a broad spectrum of activity as insecticides, fungicides, and herbicides. Their versatile scaffold allows for extensive chemical modification, leading to the discovery of numerous commercial products with diverse modes of action. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel aminopyrazole-based agrochemicals.

I. Applications of Aminopyrazole Derivatives in Agrochemicals

Aminopyrazoles are privileged structures in the design of crop protection agents due to their ability to interact with a range of biological targets in pests, pathogens, and weeds.

Insecticidal Applications

Aminopyrazole insecticides are highly effective against a broad range of agricultural pests. They primarily target the nervous system of insects.

  • Mechanism of Action: A prominent example is Fipronil, a 5-aminopyrazole derivative, which acts as a potent blocker of the γ-aminobutyric acid (GABA)-gated chloride channels in insect neurons.[1] This disruption of the central nervous system leads to hyperexcitation and eventual death of the insect.[1] Other pyrazole-based insecticides, while not all containing an amino group, target different sites such as ryanodine receptors (e.g., Chlorantraniliprole) or the mitochondrial electron transport chain (e.g., Tolfenpyrad).[2][3]

Fungicidal Applications

Pyrazole and aminopyrazole derivatives have yielded a significant class of fungicides, particularly the Succinate Dehydrogenase Inhibitors (SDHIs).

  • Mechanism of Action: These compounds, often pyrazole-4-carboxamides, inhibit Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi.[3][4] This blockage of ATP production disrupts cellular respiration and energy supply, leading to the inhibition of spore germination and mycelial growth.[3] Examples of commercial pyrazole-based SDHI fungicides include Bixafen, Fluxapyroxad, and Penthiopyrad.[3][5]

Herbicidal Applications

The structural versatility of aminopyrazoles has also been exploited in the development of herbicides targeting essential plant-specific metabolic pathways.

  • Mechanism of Action: Recent research has focused on designing pyrazole amide derivatives as inhibitors of transketolase, a key enzyme in the Calvin cycle of plant photosynthesis.[6] Inhibition of this enzyme disrupts carbohydrate metabolism, leading to plant death.[6]

II. Quantitative Data on Aminopyrazole Agrochemicals

The following tables summarize the biological activity of representative aminopyrazole and pyrazole derivatives from various studies.

Table 1: Insecticidal Activity of Pyrazole Derivatives

Compound IDTarget PestAssay TypeLC50 / ActivityReference CompoundLC50 of Ref.Source
3f TermitesLaboratory Bioassay0.001 µg/mLFipronil0.038 µg/mL[2]
3d TermitesLaboratory Bioassay0.006 µg/mLFipronil0.038 µg/mL[2]
6h LocustsLaboratory Bioassay47.68 µg/mLFipronil63.09 µg/mL[2]
5-1c Helicoverpa armigeraStomach Activity60% at 11 mg/kg--[7]
5-4 Culex pipiens pallensLarvicidal Activity60% at 1 mg/kgTebufenpyrad-[7]

Table 2: Fungicidal Activity of Aminopyrazole and Pyrazole Derivatives

Compound IDFungal PathogenEC50 (µg/mL)Reference CompoundEC50 of Ref. (µg/mL)Source
26 Botrytis cinerea2.432--[8]
26 Rhizoctonia solani2.182--[8]
26 Valsa mali1.787--[8]
8j Alternaria solani3.06Boscalid-[4]
D16 Phytophthora capsici11.3--[9]
6f Helminthosporium maydis0.26Prochloraz0.77[10]

Table 3: Herbicidal Activity of Pyrazole Amide Derivatives

Compound IDWeed SpeciesAssay TypeInhibition (%)DosageReference CompoundInhibition of Ref. (%)Source
6ba Digitaria sanguinalisRoot Inhibition~90%-Mesotrione-[6]
6bj Amaranthus retroflexusRoot Inhibition~80%-Nicosulfuron-[6]
6ba Setaria viridisFoliar Spray>80%150 g ai/ha--[6]
6bj Digitaria sanguinalisFoliar Spray~80%150 g ai/ha--[6]

III. Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of 5-Aminopyrazole Derivatives

A common method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[10]

Protocol: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

  • Materials:

    • Ethyl 2-cyano-3-oxobutanoate (1 equivalent)

    • Phenylhydrazine (1 equivalent)

    • Ethanol

    • Glacial Acetic Acid (catalytic amount)

    • Round-bottom flask

    • Reflux condenser

    • Stirring apparatus

    • Filtration apparatus

  • Procedure:

    • Dissolve ethyl 2-cyano-3-oxobutanoate in ethanol in a round-bottom flask.

    • Add phenylhydrazine to the solution.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Dry the product in a vacuum oven.

    • Characterize the final product using NMR, IR, and Mass Spectrometry.

Insecticidal Bioassay

Protocol: Contact Toxicity Assay against Termites

This protocol is adapted from a study on novel pyrazole derivatives.[11]

  • Materials:

    • Test compounds and reference insecticide (e.g., Fipronil)

    • Acetone (solvent)

    • Whatman No. 41 filter paper

    • Petri dishes (9 cm diameter)

    • Micropipettes

    • Worker and soldier caste termites (e.g., Coptotermes heimi)

    • Incubator (24°C, 92% relative humidity)

  • Procedure:

    • Prepare stock solutions of the test compounds and reference insecticide in acetone at various concentrations (e.g., 50-1000 µg/mL).

    • Impregnate the filter papers by evenly applying 1 mL of each test solution. A solvent-only control should also be prepared.

    • Allow the solvent to evaporate completely in a fume hood.

    • Place the treated filter paper in a Petri dish.

    • Introduce a known number of termites (e.g., 25 workers and 5 soldiers) into each Petri dish.

    • Place a piece of moist filter paper in each dish to maintain humidity.

    • Cover the Petri dishes and incubate in the dark at 24°C and 92% relative humidity.

    • Record mortality at 24, 48, and 72 hours post-treatment.

    • Calculate the LC50 values using probit analysis.

Fungicidal Bioassay

Protocol: Mycelial Growth Inhibition Assay

This protocol is based on the mycelium growth rate method.[7]

  • Materials:

    • Test compounds and reference fungicide (e.g., Pyraclostrobin)

    • Dimethyl sulfoxide (DMSO) or acetone (solvent)

    • Potato Dextrose Agar (PDA) medium

    • Sterile Petri dishes (9 cm diameter)

    • Cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani)

    • Sterile cork borer (5 mm diameter)

    • Incubator

  • Procedure:

    • Prepare stock solutions of the test compounds and reference fungicide in DMSO or acetone.

    • Prepare PDA medium and autoclave. Allow it to cool to 45-50°C.

    • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A solvent-only control should also be prepared.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

    • Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C).

    • Measure the diameter of the fungal colony in two perpendicular directions after the colony in the control plate has reached approximately two-thirds of the plate diameter.

    • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.

    • Calculate the EC50 values by regression analysis.

Herbicidal Bioassay

Protocol: Whole Plant Foliar Spray Assay

This protocol is a standard method for evaluating post-emergence herbicidal activity.

  • Materials:

    • Test compounds and reference herbicide

    • Solvent (e.g., acetone) and surfactant (e.g., Tween 20)

    • Seeds of target weed species (e.g., Digitaria sanguinalis, Amaranthus retroflexus)

    • Pots with soil

    • Growth chamber or greenhouse

    • Spray chamber

  • Procedure:

    • Sow weed seeds in pots and grow them in a growth chamber or greenhouse until they reach the 2-3 leaf stage.

    • Prepare spray solutions of the test compounds and reference herbicide at various concentrations in a solvent/surfactant/water mixture.

    • Apply the spray solutions to the foliage of the weed seedlings using a laboratory spray chamber calibrated to deliver a specific volume per unit area.

    • Include a solvent/surfactant/water only control.

    • Return the treated plants to the growth chamber or greenhouse.

    • Visually assess the percentage of weed control (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete kill).

    • Determine the GR50 (the dose required to cause a 50% reduction in plant growth) if quantitative data (e.g., fresh weight) is collected.

IV. Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams (DOT Language)

GABA_Receptor_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Exocytosis Ca_channel Voltage-gated Ca2+ Channel Ca_channel->GABA_vesicle Ca2+ influx triggers release Action_Potential Action Potential Action_Potential->Ca_channel Depolarization GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds to receptor Chloride_ion Cl- GABA_A_Receptor->Chloride_ion Channel opens Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride_ion->Hyperpolarization Influx Fipronil Fipronil (Aminopyrazole) Fipronil->GABA_A_Receptor Blocks channel

Caption: Fipronil's insecticidal mechanism of action.

SDHI_Fungicide_Pathway cluster_tca TCA Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Fumarate Fumarate Complex_II->Fumarate Oxidation Ubiquinone Ubiquinone (Q) Complex_II->Ubiquinone e- transfer Complex_III Complex III Ubiquinone->Complex_III e- transfer ATP_Synthase ATP Synthase Complex_III->ATP_Synthase ...drives proton gradient... ATP ATP (Energy) ATP_Synthase->ATP ...for ATP synthesis SDHI Aminopyrazole Fungicide (SDHI) SDHI->Complex_II Inhibits

Caption: Mechanism of action for SDHI fungicides.

Experimental Workflow Diagrams (DOT Language)

Agrochemical_Discovery_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization cluster_field Field Trials Lead_Identification Lead Identification (e.g., Aminopyrazole Scaffold) Library_Synthesis Library Synthesis (Chemical Modification) Lead_Identification->Library_Synthesis Primary_Screening Primary Screening (e.g., 96-well plate assay) Library_Synthesis->Primary_Screening Secondary_Screening Secondary Screening (Whole Organism Assays) Primary_Screening->Secondary_Screening Active Compounds Mode_of_Action Mode of Action Studies (Enzyme/Receptor Assays) Secondary_Screening->Mode_of_Action Potent Hits SAR_Studies Structure-Activity Relationship (SAR) Mode_of_Action->SAR_Studies ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Studies->ADMET_Profiling Greenhouse_Trials Greenhouse Trials ADMET_Profiling->Greenhouse_Trials Optimized Lead Field_Trials Field Trials Greenhouse_Trials->Field_Trials Product_Development Product Development & Registration Field_Trials->Product_Development Candidate Compound

Caption: Agrochemical discovery and development workflow.

References

Synthesis of Novel Heterocycles from 3-Amino-1-ethyl-1H-pyrazole-4-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various novel heterocyclic compounds utilizing 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile as a versatile starting material. The inherent reactivity of the ortho-aminonitrile functionality allows for the construction of several fused heterocyclic systems with significant potential in medicinal chemistry and drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is a well-known isostere of purine and is found in numerous bioactive compounds.

Introduction

This compound is a key building block for the synthesis of a variety of fused heterocyclic systems. The presence of an amino group and a nitrile group in a 1,2-relationship on the pyrazole ring facilitates cyclocondensation reactions with various electrophilic reagents to yield bicyclic heterocycles. This document outlines the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are of significant interest due to their diverse pharmacological activities.

Synthesis of Pyrazolo[3,4-d]pyrimidines

The reaction of this compound with various one-carbon synthons, such as formamide, urea, and thiourea, provides a direct route to substituted pyrazolo[3,4-d]pyrimidines. These compounds are analogues of purine bases like adenine and guanine and have been extensively studied for their potential as anti-cancer, anti-viral, and anti-inflammatory agents.[1]

Reaction with Formamide to Yield 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Reacting this compound with formamide leads to the formation of 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This transformation is a cyclocondensation reaction where formamide acts as the source of the additional carbon and nitrogen atoms required to form the pyrimidine ring.

Experimental Protocol: Synthesis of 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Reagents and Materials:

    • This compound

    • Formamide

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask, a mixture of this compound (10 mmol) and an excess of formamide (20 mL) is prepared.

    • The reaction mixture is heated to reflux (approximately 180-190 °C) for 4-6 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature.

    • The cooled mixture is poured into ice-water (100 mL) with stirring.

    • The precipitated solid is collected by filtration, washed with cold water, and dried.

    • The crude product is purified by recrystallization from ethanol to afford the pure 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Reaction with Urea and Thiourea

Condensation with urea or thiourea provides a route to 1-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one and 1-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione, respectively. These reactions typically proceed by heating the reactants in a suitable high-boiling solvent or under neat conditions.[1]

Experimental Protocol: Synthesis of 1-Ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • Reagents and Materials:

    • This compound

    • Urea

    • Pyridine (as solvent)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

  • Procedure:

    • A mixture of this compound (10 mmol) and urea (12 mmol) in pyridine (20 mL) is heated to reflux for 8-10 hours.

    • The reaction is monitored by TLC.

    • After cooling, the solvent is removed under reduced pressure.

    • The residue is triturated with water, and the resulting solid is collected by filtration.

    • The crude product is washed with water and then ethanol and dried to give 1-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Synthesis of Pyrazolo[3,4-b]pyridines

The construction of the pyrazolo[3,4-b]pyridine ring system can be achieved through the condensation of this compound with 1,3-dicarbonyl compounds or their equivalents.[2][3] This class of compounds has garnered attention for its wide range of biological activities, including use as kinase inhibitors.

Gould-Jacobs Reaction

A common method for the synthesis of pyrazolo[3,4-b]pyridines is the Gould-Jacobs reaction, which involves the reaction of an aminopyrazole with a malonic ester derivative.[2]

Experimental Protocol: Synthesis of 1-Ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester

  • Reagents and Materials:

    • This compound

    • Diethyl ethoxymethylenemalonate (DEEMM)

    • Dowtherm A or Diphenyl ether (high-boiling solvent)

    • Round-bottom flask

    • Heating mantle with a temperature controller

    • Short path distillation head

  • Procedure:

    • A mixture of this compound (10 mmol) and diethyl ethoxymethylenemalonate (11 mmol) is heated at 120-130 °C for 1 hour.

    • The resulting intermediate is then added to a preheated high-boiling solvent like Dowtherm A (20 mL) at 240-250 °C.

    • The reaction mixture is maintained at this temperature for 30-60 minutes.

    • The reaction is allowed to cool to room temperature, and petroleum ether is added to precipitate the product.

    • The solid product is collected by filtration, washed with petroleum ether, and dried to yield the target compound.

Data Presentation

Starting MaterialReagentProductTypical Yield (%)
This compoundFormamide1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine70-85
This compoundUrea1-Ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one65-80
This compoundThiourea1-Ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione60-75
This compoundDiethyl ethoxymethylenemalonate1-Ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester55-70

Visualizations

Synthesis_of_Pyrazolo_d_pyrimidines start 3-Amino-1-ethyl-1H- pyrazole-4-carbonitrile product1 1-Ethyl-1H-pyrazolo[3,4-d] pyrimidin-4-amine start->product1 Reflux product2 1-Ethyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one start->product2 Reflux product3 1-Ethyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidine-4-thione start->product3 Reflux formamide Formamide urea Urea thiourea Thiourea

Caption: Synthesis of Pyrazolo[3,4-d]pyrimidines.

Gould_Jacobs_Reaction start 3-Amino-1-ethyl-1H- pyrazole-4-carbonitrile intermediate Intermediate start->intermediate 120-130 °C deemm Diethyl ethoxymethylenemalonate product 1-Ethyl-4-hydroxy-1H-pyrazolo[3,4-b] pyridine-5-carboxylic acid ethyl ester intermediate->product High Temp. (e.g., Dowtherm A)

Caption: Gould-Jacobs Reaction Workflow.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Aminopyrazole Carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of aminopyrazole carbonitriles, a critical scaffold in medicinal chemistry. These compounds serve as key intermediates in the synthesis of a variety of bioactive molecules, including kinase inhibitors for targeted cancer therapy. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction selectivity.

Introduction to Aminopyrazole Carbonitriles

Aminopyrazole carbonitriles are a class of heterocyclic compounds that are highly valued in drug discovery and development. The pyrazole nucleus is a privileged scaffold found in numerous FDA-approved drugs. The presence of both an amino group and a nitrile group provides versatile handles for further chemical modifications, making them ideal starting materials for the construction of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. These derivatives have shown a wide range of biological activities, including as inhibitors of key signaling proteins like Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[1][2][3][4]

Microwave-Assisted Synthesis of Aminopyrazole Carbonitriles

The synthesis of aminopyrazole carbonitriles can be efficiently achieved through a one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative under microwave irradiation. This method is notable for its operational simplicity, short reaction times, and high yields.[5]

General Reaction Scheme

A typical reaction involves the condensation of a substituted benzaldehyde, malononitrile, and phenylhydrazine in the presence of a suitable solvent and catalyst, accelerated by microwave energy.

Experimental Workflow: One-Pot Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

G cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification Reactants Benzaldehyde Malononitrile Phenylhydrazine Catalyst (e.g., LDH@PTRMS@DCMBA@CuI) Solvent (H2O/EtOH) Microwave Microwave Reactor Set Temperature (e.g., 55 °C) Set Time (e.g., 15-27 min) Reactants->Microwave Add to reaction vial TLC Monitor reaction by TLC Microwave->TLC After irradiation Filter Filter to remove catalyst TLC->Filter Upon completion Crystallize Crystallize product from appropriate solvent Filter->Crystallize

Caption: General workflow for the microwave-assisted one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives.

Quantitative Data: Synthesis of 5-Amino-1,3-disubstituted-1H-pyrazole-4-carbonitriles

The following table summarizes the reaction conditions and yields for the synthesis of various 5-amino-1,3-disubstituted-1H-pyrazole-4-carbonitrile derivatives using a novel LDH@PTRMS@DCMBA@CuI nanocatalyst in a one-pot, three-component reaction.[5]

EntryAr-CHOR-NHNH2Time (min)Yield (%)
1C6H5CHOC6H5NHNH21593
24-ClC6H4CHOC6H5NHNH21891
34-BrC6H4CHOC6H5NHNH22090
44-NO2C6H4CHOC6H5NHNH22588
54-CH3C6H4CHOC6H5NHNH21592
64-OCH3C6H4CHOC6H5NHNH21790
7C6H5CHO4-CH3C6H4NHNH21891
84-ClC6H4CHO4-CH3C6H4NHNH22289
94-NO2C6H4CHO4-CH3C6H4NHNH22785
Detailed Experimental Protocol: Synthesis of 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol is adapted from a study utilizing a highly efficient nanocatalyst.[5]

Materials:

  • 4-Chlorobenzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • LDH@PTRMS@DCMBA@CuI catalyst (0.05 g)

  • Water/Ethanol (1:1, 1 mL)

  • Microwave reactor vials (10 mL)

  • Magnetic stirrer

Procedure:

  • In a 10 mL microwave reactor vial, combine 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).

  • Add 1 mL of the water/ethanol (1:1) solvent mixture to the vial.

  • Place a magnetic stir bar in the vial and seal it.

  • Place the vial in the microwave reactor and irradiate at 55 °C for 18 minutes with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (1:1) as the eluent.

  • Upon completion of the reaction, cool the vial to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile.

Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

Aminopyrazole carbonitriles are excellent precursors for the synthesis of fused heterocyclic systems. A prominent example is their conversion to pyrazolo[1,5-a]pyrimidines, which are also of significant interest in drug discovery.

General Reaction Scheme

The reaction of a 3-amino-1H-pyrazole-4-carbonitrile with an enaminonitrile under solvent-free microwave irradiation conditions leads to the regioselective formation of pyrazolo[1,5-a]pyrimidine derivatives.[6]

Quantitative Data: Synthesis of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles

The following table presents the results for the microwave-assisted synthesis of 2-aryl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles from the corresponding 3-amino-5-aryl-1H-pyrazole-4-carbonitriles and an enaminonitrile.[6]

EntryArTime (min)Yield (%)
1Phenyl1588
24-Chlorophenyl1585
32-Thienyl1589
Detailed Experimental Protocol: Synthesis of 2-Phenyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

This protocol is based on a solvent-free microwave-assisted method.[6]

Materials:

  • 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (10 mmol)

  • (Z)-3-amino-2-(2-thenoyl)-3-(dimethylamino)acrylonitrile (10 mmol)

  • Microwave reactor

Procedure:

  • Grind a mixture of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (10 mmol) and (Z)-3-amino-2-(2-thenoyl)-3-(dimethylamino)acrylonitrile (10 mmol) in a mortar.

  • Transfer the powdered mixture to a microwave-safe open vessel.

  • Place the vessel in a direct beam microwave oven.

  • Irradiate the mixture for 15 minutes.

  • Monitor the reaction progress every 3 minutes.

  • After completion, extract the product with acetone (2 x 10 mL).

  • Remove the solvent by distillation under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from acetone to yield pure 2-phenyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile.

Application in Drug Development: Targeting Kinase Signaling Pathways

Derivatives of aminopyrazole carbonitriles have been extensively investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Inhibition of the FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Dysregulation of this pathway is implicated in various cancers. Aminopyrazole-based compounds have been developed as potent inhibitors of FGFRs.[1]

FGFR Signaling Pathway and Inhibition by Aminopyrazole Derivatives

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Transcription Inhibitor Aminopyrazole Carbonitrile Derivative Inhibitor->FGFR Inhibits ATP binding

Caption: Simplified representation of the FGFR signaling pathway and the mechanism of inhibition by aminopyrazole carbonitrile derivatives.[1][2]

Mechanism of Action

Many aminopyrazole-based kinase inhibitors function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain of the receptor, preventing the phosphorylation of downstream signaling molecules. This effectively blocks the signal transduction cascade, leading to the inhibition of cancer cell proliferation and survival.[4]

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and environmentally friendly approach to the synthesis of aminopyrazole carbonitriles and their derivatives. These compounds are valuable building blocks in the development of novel therapeutics, particularly in the field of oncology. The detailed protocols and data presented here serve as a practical guide for researchers in medicinal chemistry and drug development to explore the potential of this important class of molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the cyclocondensation reaction between ethylhydrazine and (ethoxymethylene)malononitrile. This reaction typically proceeds with high regioselectivity.[1][2]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in this synthesis can arise from several factors. Key areas to investigate include the purity of your starting materials, the choice of solvent, and the reaction temperature and time. Incomplete reactions and the formation of side products are common culprits. To improve your yield, ensure you are using high-purity ethylhydrazine and (ethoxymethylene)malononitrile. Optimizing the solvent and reaction temperature can also significantly boost your yield.[1][3] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

Q3: I am observing multiple spots on my TLC plate, suggesting the presence of impurities. What are the likely side products?

A3: While the reaction to form this compound is generally clean, potential side products can include the isomeric 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile, although this is often not observed in significant amounts with this class of reagents.[1] Another possibility is the presence of an uncyclized hydrazide intermediate. In some cases, if the starting materials are impure, other pyrazole derivatives may also be formed.

Q4: What is the best method for purifying the final product?

A4: The purification of this compound can typically be achieved through recrystallization from a suitable solvent, such as ethanol. For higher purity, column chromatography on silica gel is an effective method.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive or impure starting materials.Ensure the purity of ethylhydrazine and (ethoxymethylene)malononitrile. Ethylhydrazine can degrade over time and should be stored under an inert atmosphere.
Suboptimal reaction temperature.Increase the reaction temperature. Refluxing is often necessary to drive the reaction to completion.
Insufficient reaction time.Monitor the reaction progress using TLC. Continue heating until the starting materials are consumed.
Formation of Multiple Products Isomer formation.While generally regioselective, the choice of solvent can influence the outcome. Consider using ethanol or 2,2,2-trifluoroethanol (TFE) to favor the desired isomer.[1]
Presence of uncyclized intermediate.Ensure the reaction goes to completion by increasing the reaction time or temperature.
Difficulty in Product Isolation Product is soluble in the reaction solvent.After the reaction is complete, cool the mixture and if no precipitate forms, reduce the solvent volume under vacuum to induce crystallization.
Oily product obtained instead of a solid.Try triturating the oil with a non-polar solvent like hexane to induce solidification. If that fails, purification by column chromatography may be necessary.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of structurally similar compounds.[1][2]

Materials:

  • Ethylhydrazine

  • (Ethoxymethylene)malononitrile

  • Ethanol (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (ethoxymethylene)malononitrile (1 equivalent) in anhydrous ethanol.

  • To this solution, add ethylhydrazine (1 equivalent) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • For further purification, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Structurally Similar Pyrazole Synthesis

The following data is for the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and is presented here as a guide for optimizing the synthesis of the 1-ethyl analog.[1]

EntrySolventYield (%)
12,2,2-Trifluoroethanol (TFE)92
2Ethanol (EtOH)89
3Methanol (MeOH)81
4Tetrahydrofuran (THF)65

Visualizations

experimental_workflow start Start reactants Dissolve (ethoxymethylene)malononitrile in Ethanol start->reactants add_hydrazine Add Ethylhydrazine (dropwise at RT) reactants->add_hydrazine reflux Heat to Reflux add_hydrazine->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete isolate Isolate Product (Filtration/Concentration) cool->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield cause1 Impure Starting Materials low_yield->cause1 cause2 Suboptimal Temperature low_yield->cause2 cause3 Incorrect Solvent low_yield->cause3 cause4 Side Reactions low_yield->cause4 solution1 Verify Purity of Reagents cause1->solution1 solution2 Increase Temperature (Reflux) cause2->solution2 solution3 Use Optimal Solvent (e.g., Ethanol, TFE) cause3->solution3 solution4 Optimize Conditions to Minimize Side Products cause4->solution4

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of aminopyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of aminopyrazole derivatives?

A1: The most common impurities include:

  • Regioisomers: When using monosubstituted hydrazines, the reaction can lead to a mixture of N-substituted 3-aminopyrazoles and 5-aminopyrazoles, which are notoriously difficult to separate due to their structural similarity.[1]

  • Uncyclized Hydrazone Intermediates: Incomplete cyclization can result in the isolation of stable hydrazone intermediates.[1]

  • Starting Materials: Residual unreacted starting materials, such as β-ketonitriles or hydrazines, may remain in the crude product.[2]

  • N-Acetylated Amides: If acetic acid is used as a solvent at high temperatures, it can sometimes react with the product to form an N-acetylated byproduct.[1]

  • Oxidation Products: Some aminopyrazoles, particularly arylamines, are susceptible to air oxidation, which can lead to colored impurities. The reaction solution may turn red or darker during workup and purification.[3]

Q2: How can I determine which regioisomer (3-amino vs. 5-amino) I have synthesized?

A2: Unambiguous structure determination is crucial. While routine 1H NMR and mass spectrometry are essential first steps, advanced 2D NMR techniques are often required to confirm connectivity. Specifically, 1H-15N HMBC can definitively establish the connection between a substituent and the corresponding pyrazole ring nitrogen. In many cases, single-crystal X-ray diffraction provides the ultimate structural proof.

Q3: My aminopyrazole derivative is degrading on the silica gel column. What can I do?

A3: Aminopyrazoles are basic compounds and can interact strongly with the acidic silica gel, leading to streaking, poor separation, or even decomposition. To mitigate this, deactivate the silica gel by preparing the slurry with a solvent system containing a small amount of a basic modifier like triethylamine (typically 0.5-1%) or ammonia in methanol.[4]

Q4: How can I remove colored impurities from my aminopyrazole sample?

A4: For colored impurities, recrystallization is often effective. You can add a small amount of activated charcoal to the hot solution before the filtration step.[5] The charcoal adsorbs the colored impurities. However, use it sparingly as it can also adsorb your desired product, potentially reducing the yield.[5] If the color is due to oxidation, subsequent steps should be performed under an inert atmosphere (e.g., Nitrogen or Argon).[3]

Troubleshooting Guides

Issue 1: Difficulty Separating Regioisomers

Your reaction has produced a mixture of 3-aminopyrazole and 5-aminopyrazole isomers, and they are co-eluting during column chromatography or co-crystallizing.

Root Cause: The structural similarity of the regioisomers makes them very difficult to separate using standard purification techniques.[1]

Troubleshooting Steps:

  • Optimize Reaction for Selectivity (Most Effective Strategy): The best approach is to avoid forming the mixture in the first place.[1] Reaction conditions can be tuned to favor one isomer over the other.

    • For 5-Aminopyrazoles (Thermodynamic Product): Use a high-boiling point solvent like toluene with an acid catalyst (e.g., acetic acid) and heat to reflux. Microwave-assisted synthesis at high temperatures (120-140°C) can also favor the thermodynamic product.[1]

    • For 3-Aminopyrazoles (Kinetic Product): Use a strong base like sodium ethoxide in ethanol at a low temperature (e.g., 0°C). These conditions favor the faster-forming kinetic isomer.[1]

  • Attempt Fractional Recrystallization: If the isomers have different solubilities in a specific solvent system, fractional recrystallization can be attempted. This involves multiple, sequential recrystallization steps to enrich one isomer, but it can be a lengthy process.[5]

  • Preparative HPLC: For high-value compounds or when other methods fail, preparative reverse-phase HPLC can be used for separation. This method offers high resolution but is less suitable for large-scale purification.[6]

Issue 2: Low Yield During Recrystallization

You are losing a significant amount of your aminopyrazole derivative during the recrystallization process.

Root Cause: This can be due to using too much solvent, cooling the solution too quickly, or choosing a suboptimal solvent.[5]

Troubleshooting Steps:

  • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will keep more of your compound dissolved in the mother liquor, even after cooling.[5]

  • Slow Cooling: Allow the solution to cool slowly to room temperature first to encourage the formation of pure crystals. Once at room temperature, you can place it in an ice bath to maximize precipitation.[5]

  • Solvent Selection: The ideal solvent is one in which your compound is highly soluble when hot and poorly soluble when cold. Test a range of solvents on a small scale. Common choices include ethanol, isopropanol, and mixed systems like ethanol/water or ethyl acetate/hexane.[5][7]

  • Check Mother Liquor: After filtering your crystals, concentrate the mother liquor and analyze it by TLC or HPLC to see how much product was lost. If a significant amount remains, a second recrystallization or column chromatography of the residue may be warranted.

Issue 3: Compound Appears Unstable and Changes Color During Workup

During filtration or solvent removal, your product solution (e.g., in ethanol) turns red or darkens, and the final product purity is low.

Root Cause: The aminopyrazole is likely undergoing air oxidation. This is a known issue for arylamines.[3]

Troubleshooting Steps:

  • Use an Inert Atmosphere: Perform the reaction, filtration, and solvent removal steps under an inert atmosphere of nitrogen or argon. This creates a blanket over the mixture, preventing contact with oxygen.[3]

  • Degas Solvents: Before use, purge solvents with an inert gas for at least 15 minutes to remove dissolved oxygen.[3]

  • Work Quickly and at Low Temperatures: Minimize the time the compound is in solution and exposed to potential oxidants. Use reduced pressure for solvent removal at lower temperatures.[3]

  • Convert to a Salt: If the free amine is unstable, consider converting it to a more stable salt (e.g., hydrochloride) immediately after synthesis, if compatible with the next synthetic step.[3]

Data Presentation: Purification Parameters

Table 1: Recommended Solvents for Recrystallization

Solvent / SystemTypePolarityRecommended For
Ethanol or MethanolProticHighPolar aminopyrazole derivatives.[7]
IsopropanolProticMediumGeneral purpose recrystallization.[5]
Ethanol / WaterMixed ProticHighPolar derivatives where water can be used as an anti-solvent.[4]
Ethyl Acetate / HexaneMixed AproticLow-MediumLess polar derivatives; dissolve in hot ethyl acetate and add hexane as the anti-solvent.[5]

Table 2: Typical HPLC Conditions for Purity Analysis

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size.[2]
Mobile Phase A 0.1% Phosphoric Acid (or Formic Acid for MS) in Water.[2][6]
Mobile Phase B Acetonitrile.[2]
Example Gradient 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B.[2]
Flow Rate 1.0 mL/min.[2]
Column Temperature 30 °C.[2]
Detection Wavelength 220 nm.[2]
Injection Volume 10 µL.[2]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is suitable for polar aminopyrazole derivatives that are soluble in ethanol but not in water.

  • Dissolution: Place the crude aminopyrazole derivative in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.[4]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid (cloudy).[4] Add another drop or two of hot ethanol to redissolve the precipitate and ensure the solution is saturated.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture or pure cold water to remove any remaining soluble impurities.[5]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Flash Column Chromatography (Deactivated Silica)

This protocol is for separating the desired aminopyrazole from less polar or more polar impurities.

  • Prepare Slurry: In a beaker, add silica gel to the initial eluting solvent (e.g., 99:1 Hexane/Triethylamine). Create a slurry that can be easily poured.[4]

  • Pack Column: Plug the column with cotton or glass wool and add a layer of sand.[8] Pour the silica slurry into the column and allow the solvent to drain, tapping the column gently to pack the silica and remove air bubbles. Add another layer of sand on top.[8]

  • Load Sample (Dry Loading): Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This creates a dry, free-flowing powder.

  • Run Column: Carefully add the dry-loaded sample to the top of the column. Begin elution with a low-polarity solvent (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity of the eluent (e.g., to 7:3, 1:1, etc.) to elute your compounds.[8]

  • Collect & Analyze: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Start Crude Aminopyrazole (from reaction workup) TLC Analyze Crude Product by TLC/HPLC Start->TLC Decision Is the major impurity a regioisomer? TLC->Decision Column Flash Column Chromatography (Deactivated Silica) TLC->Column Multiple Spots Recrystallize Recrystallization (e.g., Ethanol/Water) Decision->Recrystallize No Prep_HPLC Preparative HPLC Decision->Prep_HPLC Yes Check_Purity Check Purity of Fractions/Crystals Recrystallize->Check_Purity Column->Check_Purity Prep_HPLC->Check_Purity Check_Purity->Recrystallize Impure Combine Combine Pure Fractions & Evaporate Solvent Check_Purity->Combine Pure End Pure Aminopyrazole Derivative Combine->End

Caption: General workflow for the purification of crude aminopyrazole derivatives.

Isomer_Troubleshooting Start Problem: Mixture of 3- and 5-Aminopyrazole Isomers Strategy Best Strategy: Optimize Reaction Selectivity Start->Strategy Purification Attempt Purification of Mixture Start->Purification Thermo Goal: 5-Aminopyrazole (Thermodynamic Product) Strategy->Thermo Kinetic Goal: 3-Aminopyrazole (Kinetic Product) Strategy->Kinetic Frac_Recryst Fractional Recrystallization Purification->Frac_Recryst Prep_HPLC Preparative HPLC Purification->Prep_HPLC Thermo_Cond Conditions: - High Temperature (Reflux) - Acid Catalyst (AcOH) - e.g., Toluene Thermo->Thermo_Cond Kinetic_Cond Conditions: - Low Temperature (0°C) - Strong Base (NaOEt) - e.g., Ethanol Kinetic->Kinetic_Cond Frac_Recryst_Outcome Outcome: - Potentially successful if solubilities differ - Can be laborious Frac_Recryst->Frac_Recryst_Outcome Prep_HPLC_Outcome Outcome: - High resolution, good for small scale - Expensive, not for bulk Prep_HPLC->Prep_HPLC_Outcome

Caption: Troubleshooting decision tree for separating regioisomers.

References

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of pyrazoles. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your experimental work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during pyrazole synthesis experiments.

Issue: Consistently Low Reaction Yield

Low yields in pyrazole synthesis can arise from various factors, including the quality of starting materials and suboptimal reaction conditions.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[2][3] Impurities can participate in side reactions, which will reduce the yield and complicate the purification of the final product.[3] Hydrazine derivatives may degrade over time, so it is recommended to use a freshly opened or purified reagent.[2]

  • Optimize Reaction Stoichiometry: Use the correct stoichiometry of the reactants. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes be used to drive the reaction to completion.[2][4]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help in determining the optimal reaction time.[2][5] For many condensation reactions, heating is necessary, and considering refluxing the reaction mixture may be beneficial.[3]

  • Catalyst Selection: The choice and amount of acid or base catalyst can be critical. For Knorr pyrazole synthesis, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[3] In some instances, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields.[3][6]

  • Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1][7]

Issue: Formation of Regioisomers

The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[4]

Troubleshooting Steps:

  • Solvent Choice: The polarity of the solvent can influence regioselectivity. The use of aprotic dipolar solvents can provide better results than polar protic solvents like ethanol.[8]

  • pH Control: Adjusting the pH can influence the site of the initial hydrazine attack. Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[9]

  • Temperature Control: In some cases, reaction temperature can be tuned to favor the formation of one regioisomer over another.[10][11]

  • Catalyst Strategy: The choice of catalyst can direct the reaction towards a specific regioisomer.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning dark?

A1: Discoloration of the reaction mixture is often observed in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[5] This can be due to the formation of colored impurities from the hydrazine starting material.[5] The reaction mixture can also become acidic, which may promote the formation of colored byproducts.[5] Adding a mild base can help neutralize the acid and lead to a cleaner reaction profile.[5]

Q2: How can I improve the regioselectivity of my pyrazole synthesis?

A2: The formation of regioisomeric mixtures is a common challenge with unsymmetrical 1,3-dicarbonyl compounds.[2] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[2] To improve regioselectivity, you can try optimizing the solvent, pH, and temperature. For instance, acidic conditions might favor one regioisomer, while neutral conditions favor another.[9]

Q3: My pyrazole product is difficult to purify. What can I do?

A3: Purification challenges can arise from the presence of unreacted starting materials, side products, or tar-like substances.[5] If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[5] Column chromatography on silica gel is another common technique.[4][5] If you are observing tar-like substances, consider optimizing the reaction temperature, as high temperatures can lead to polymerization or degradation.[5]

Data Presentation

Table 1: Effect of Catalyst on Pyrazole Synthesis Yield

Catalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
NoneWater10016No Reaction[12]
La(OTf)₃Toluene1001092[12]
Yb(OTf)₃Toluene1001285[5]
InCl₃Toluene1001278[5]
ZrCl₄Toluene1001475[5]
Nano-ZnOAqueous MediaRT1-295[6]

Table 2: Effect of Solvent on Pyrazole Synthesis

SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
EthanolAcid CatalystReflux1Good[2]
1-PropanolAcid CatalystReflux1Good[13]
TolueneLa(OTf)₃1001092[12]
AcetonitrileNoneRT7275[4]
Solvent-freeTBABRT0.5-275-86[4]
N,N-dimethylacetamideHClRT-59-98[14]

Experimental Protocols

Protocol 1: General Knorr Pyrazole Synthesis

This protocol describes a general method for the Knorr pyrazole synthesis.[2]

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0-1.2 eq)

  • Ethanol or 1-Propanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound.[15]

  • Add a suitable solvent such as ethanol or 1-propanol, followed by a catalytic amount of glacial acetic acid.[15]

  • Add the hydrazine derivative to the solution. Note that this addition can be exothermic.[2]

  • Heat the reaction mixture under reflux for 1 hour.[2]

  • Monitor the reaction progress by TLC.[5]

  • Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.[2]

  • Collect the solid product by vacuum filtration.[4]

  • Wash the collected solid with a small amount of cold water and allow it to air dry.[2]

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4][5]

Protocol 2: Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one

This protocol is for the synthesis of a specific pyrazolone derivative.[2]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

Procedure:

  • In a suitable reaction vessel, mix ethyl acetoacetate and phenylhydrazine. The addition is exothermic.[2]

  • Heat the reaction mixture under reflux for 1 hour.[2]

  • Cool the resulting syrup in an ice bath.[2]

  • Induce crystallization of the crude product.[2]

  • Purify the product by recrystallization to obtain the pure pyrazolone.[2]

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Low Pyrazole Yield start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity is_pure Purity Confirmed? check_purity->is_pure purify Purify/Replace Reagents is_pure->purify No check_stoichiometry Optimize Reaction Stoichiometry is_pure->check_stoichiometry Yes purify->check_purity is_stoich_ok Stoichiometry Correct? check_stoichiometry->is_stoich_ok adjust_stoich Adjust Reactant Ratios is_stoich_ok->adjust_stoich No optimize_conditions Evaluate Reaction Conditions (T, t, solvent) is_stoich_ok->optimize_conditions Yes adjust_stoich->check_stoichiometry conditions_optimized Conditions Optimized? optimize_conditions->conditions_optimized check_catalyst Consider Catalyst Choice/Loading conditions_optimized->check_catalyst No end_success Yield Improved conditions_optimized->end_success Yes modify_conditions Modify T, t, or Solvent modify_conditions->optimize_conditions check_catalyst->modify_conditions end_fail Consult Further Literature check_catalyst->end_fail

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

KnorrSynthesisWorkflow Experimental Workflow for Knorr Pyrazole Synthesis start Start setup Reaction Setup: 1,3-Dicarbonyl, Solvent, Catalyst in Flask start->setup add_hydrazine Add Hydrazine Derivative setup->add_hydrazine reflux Heat under Reflux (e.g., 1 hour) add_hydrazine->reflux monitor Monitor Reaction by TLC/LC-MS reflux->monitor is_complete Reaction Complete? monitor->is_complete is_complete->reflux No workup Workup: Cool in Ice Bath, Vacuum Filtration is_complete->workup Yes purification Purification: Recrystallization or Column Chromatography workup->purification end End: Pure Pyrazole purification->end

Caption: Experimental workflow for the Knorr pyrazole synthesis.

References

"stability issues of 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile under acidic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile

This technical support guide provides troubleshooting information and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. The information is intended for researchers, chemists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

Q2: What is the main degradation reaction for this compound in acid?

A2: The most probable degradation pathway is the hydrolysis of the 4-carbonitrile group. This reaction typically proceeds in two stages under acidic conditions: first, the nitrile is converted to an amide intermediate (3-amino-1-ethyl-1H-pyrazole-4-carboxamide), which can then be further hydrolyzed to the corresponding carboxylic acid (3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid).[2]

Q3: What factors can influence the rate of degradation?

A3: Several factors can accelerate the degradation of the compound in acidic media:

  • Acid Strength (pH): Lower pH values (stronger acids) will significantly increase the rate of hydrolysis.

  • Temperature: Higher temperatures provide the activation energy needed for hydrolysis, accelerating the reaction.[3][4]

  • Reaction Time: The extent of degradation is directly proportional to the duration of exposure to acidic conditions.

  • Presence of Water: Water is a necessary reactant for hydrolysis.

Q4: Are there any visible signs of degradation?

A4: Degradation is typically monitored by analytical techniques like HPLC, as visual changes may not be apparent, especially at low concentrations. The appearance of new peaks in the chromatogram corresponding to the amide and carboxylic acid byproducts is the primary indicator. A decrease in the peak area of the parent compound also signifies degradation.

Troubleshooting Guide

Issue 1: Significant loss of parent compound observed after an acidic workup or purification step.

  • Potential Cause: Prolonged exposure to strong acidic conditions at elevated temperatures.

  • Troubleshooting Steps:

    • Minimize Exposure Time: Perform the acidic step as quickly as possible.

    • Reduce Temperature: Conduct the acidic wash or purification at a lower temperature (e.g., 0-5 °C) to slow the rate of hydrolysis.

    • Use Milder Acids: If the protocol allows, consider using a weaker acid or a buffered acidic solution.

    • Immediate Neutralization: After the acidic step is complete, immediately neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to quench the degradation reaction.[3]

Issue 2: Unexpected peaks are appearing in my HPLC/LC-MS analysis after acidic treatment.

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Identify Degradants: The primary expected byproducts are the amide intermediate and the carboxylic acid final product. Their molecular weights would be +18 and +19 Da, respectively, compared to the parent compound. Use LC-MS to confirm the masses of the new peaks.

    • Perform a Forced Degradation Study: To confirm the identity of the degradants, intentionally stress the compound under controlled acidic conditions (see Experimental Protocol section) and monitor the formation of these peaks over time.[5] This helps in building a degradation profile.

    • Optimize Chromatography: Ensure your analytical method has sufficient resolution to separate the parent compound from its potential degradation products.

Potential Acidic Degradation Pathway

The following diagram illustrates the likely hydrolysis pathway of this compound under acidic conditions.

G A This compound B Protonated Nitrile Intermediate A->B H+ (Acid) C Amide Intermediate (3-amino-1-ethyl-1H-pyrazole-4-carboxamide) B->C + H₂O D Final Degradation Product (3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid) C->D + H₂O, H+ (Further Hydrolysis)

Figure 1. Proposed degradation pathway via acid-catalyzed hydrolysis.

Quantitative Data Presentation

While specific data for this compound is not published, the results of a forced degradation study would typically be presented as follows. This table illustrates an example of how to summarize such data.

Table 1: Example Summary of Forced Degradation Study under Acidic Conditions

Stress ConditionTime (hours)Parent Compound Remaining (%)Amide Intermediate (%)Carboxylic Acid (%)Total Degradation (%)
0.1 M HCl at 60°C0100.00.00.00.0
291.57.21.38.5
484.112.53.415.9
870.220.19.729.8
2445.628.925.554.4

Note: Data is illustrative and intended to show a typical format for results.

Experimental Protocols

Protocol: Forced Acidic Degradation Study

This protocol outlines a general procedure for investigating the stability of a compound under acidic stress, as recommended by ICH guidelines.[3][5][6]

Objective: To determine the degradation pathway and rate of this compound under acidic conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl), 1.0 M solution

  • Sodium hydroxide (NaOH), 1.0 M solution

  • HPLC system with UV or MS detector

Workflow Diagram:

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Sampling & Analysis cluster_results 4. Data Evaluation prep Prepare 1 mg/mL Stock Solution of Compound in Methanol/Water acid Mix stock solution with 0.1M HCl. Incubate at 60°C in a water bath. prep->acid sample Withdraw Aliquots at Specified Time Points (e.g., 0, 2, 4, 8, 24h) acid->sample neutralize Immediately neutralize sample with an equivalent amount of NaOH. sample->neutralize analyze Analyze via validated stability-indicating HPLC-UV/MS method. neutralize->analyze data Calculate % degradation. Identify degradants by MS and retention time. Assess mass balance. analyze->data

Figure 2. Workflow for a forced acidic degradation study.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of methanol and water).[3]

  • Stress Condition Setup: To a known volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M and a final drug concentration of 0.5 mg/mL.

  • Incubation: Place the reaction vial in a thermostatically controlled water bath set to 60°C. A control sample (compound in solvent without acid) should be kept at the same temperature.[4]

  • Time-Point Sampling: Withdraw aliquots from the reaction mixture at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately after withdrawal, neutralize each aliquot with an equimolar amount of NaOH to stop the degradation process. Dilute with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a pre-validated, stability-indicating HPLC method.[7]

  • Data Interpretation: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point. Use mass spectrometry (MS) to help identify the structures of the degradants.

References

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the regioselective functionalization of pyrazoles. The content is presented in a question-and-answer format to directly address specific experimental issues.

Section 1: N-Alkylation and N-Arylation

Direct functionalization of the nitrogen atoms in the pyrazole ring is a fundamental transformation, but achieving regioselectivity between the N1 and N2 positions in unsymmetrically substituted pyrazoles is a common challenge.[1][2] This section addresses frequent issues encountered during N-alkylation and N-arylation reactions.

Troubleshooting Guides & FAQs

Question 1: My N-alkylation reaction is producing a mixture of N1 and N2 regioisomers. How can I improve the selectivity?

Answer: Poor regioselectivity in pyrazole N-alkylation is a frequent problem stemming from the similar electronic properties of the two nitrogen atoms.[1] Several factors can be systematically adjusted to favor the formation of a single regioisomer.

  • Steric Hindrance: This is often the most dominant factor. Alkylation will preferentially occur at the less sterically hindered nitrogen atom.[3] If your pyrazole has a bulky substituent at the 3-position, the reaction will generally favor the N1 position. Similarly, using a bulky alkylating agent can enhance selectivity for the more accessible nitrogen.[3][4]

  • Solvent Choice: The polarity and nature of the solvent play a critical role.[3] Polar aprotic solvents like DMF, DMSO, and acetonitrile are often good starting points.[1][3] Notably, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in certain reactions, favoring one isomer significantly over the other.[5]

  • Base and Cation Effects: The choice of base is crucial and can even reverse selectivity.[1] For instance, the combination of potassium carbonate (K₂CO₃) in DMSO is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[6] In some cases, switching to sodium hydride (NaH) can prevent the formation of isomeric byproducts.[1][3] The size and charge of the cation associated with the pyrazolate anion can influence which nitrogen is more available for alkylation.[1][2]

  • Temperature: Reaction temperature can influence the N1/N2 ratio, and studying its effect is recommended.[4] In some electrophilic cyclization routes to pyrazoles, temperature control can be used to divergently synthesize different N-substituted products.[7]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the nitrogen atoms.[4][8] Electron-donating groups can increase reaction rates, while electron-withdrawing groups can decrease them.[8]

Troubleshooting Workflow for N-Alkylation Regioselectivity

G start Start: Mixture of N1/N2 Isomers Obtained sterics Analyze Steric Factors start->sterics solvent Modify Solvent System sterics->solvent Is steric bias insufficient? end End: Improved Regioselectivity sterics->end Is steric bias sufficient to control? base Change the Base solvent->base No improvement? solvent->end Success? temp Optimize Temperature base->temp Still a mixture? base->end Success? advanced Consider Advanced Methods (Enzymatic, Directing Groups) temp->advanced Minor improvement? temp->end Success? advanced->end

Caption: A logical workflow for troubleshooting poor regioselectivity in pyrazole N-alkylation.

Question 2: The yield of my N-alkylation reaction is very low. What are the potential causes and solutions?

Answer: Low yields can stem from several issues beyond regioselectivity. A methodical review of your reaction is necessary.

  • Incomplete Conversion: Monitor the reaction's progress by TLC or LC-MS to ensure it has run to completion. If the reaction has stalled, consider increasing the temperature, extending the reaction time, or using a stronger base/more reactive alkylating agent.[3]

  • Reagent Quality: Ensure the pyrazole starting material, alkylating agent, and base are pure and dry. The presence of water can quench strong bases like NaH.

  • Side Reactions: Over-alkylation can occur, leading to the formation of quaternary pyrazolium salts, especially if the reaction is run for too long or at too high a temperature.[4]

  • Product Loss During Workup: N-alkylated pyrazoles, particularly those with few substituents, can be polar and may have some water solubility. This can lead to significant product loss during aqueous extraction. To mitigate this, minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with an appropriate organic solvent.[4]

Data Presentation: Influence of Reaction Conditions on N-Alkylation

The following tables summarize quantitative data on how different reaction parameters can influence the regioselectivity of pyrazole functionalization.

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation

This table illustrates the dramatic effect of fluorinated alcohol solvents on the regioselective condensation of 1-(4-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione with methylhydrazine.

EntrySolventRegioisomeric Ratio (Desired : Undesired)Total Yield (%)
1Ethanol (EtOH)65 : 3585
22,2,2-Trifluoroethanol (TFE)85 : 1589
31,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97 : 392
Data adapted from a study on fluorinated tebufenpyrad analogs.[5]
Key Experimental Protocols

Protocol 1: Regioselective N1-Alkylation using K₂CO₃/DMSO

This protocol is a reliable starting point for the N1-alkylation of 3-substituted pyrazoles.[6]

  • Preparation: To a solution of the 3-substituted pyrazole (1.0 mmol) in anhydrous dimethyl sulfoxide (DMSO, 5 mL), add potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Reaction: Add the alkylating agent (e.g., an alkyl halide, 1.2 mmol, 1.2 equiv.) to the suspension.

  • Heating: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice water (50 mL).

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated regioisomer.

Section 2: C-H Functionalization

Direct C-H functionalization offers an atom-economical route to substituted pyrazoles, but controlling regioselectivity across the C3, C4, and C5 positions is a significant challenge.[9][10] This section provides guidance on directing these reactions.

Troubleshooting Guides & FAQs

Question 1: How can I selectively functionalize a specific carbon (C3, C4, or C5) on the pyrazole ring?

Answer: Controlling C-H functionalization regioselectivity relies on exploiting the intrinsic electronic properties of the pyrazole ring and, more powerfully, on using directing and protecting groups.[9]

  • Intrinsic Reactivity: The pyrazole ring has distinct electronic properties. The C4 position is the most nucleophilic and is readily susceptible to electrophilic substitution.[9] The C5-H bond is the most acidic and can be selectively deprotonated by strong bases (e.g., lithiation).[9] The C3 position is generally the least reactive toward C-H functionalization.[9]

  • Directing Groups: This is the most robust strategy for achieving high regioselectivity. A directing group, often installed on one of the nitrogen atoms, can chelate to a metal catalyst and direct the C-H activation to a specific, adjacent C-H bond.[11][12]

  • Protecting Group Transposition: A powerful strategy involves using a removable directing group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group.[9] The SEM group can direct C-H arylation to the C5 position. Subsequently, the SEM group can be moved from N1 to N2. This "transposition" makes the C3 position available for a second, distinct C-H functionalization. This strategy allows for the sequential and controlled functionalization of all positions on the pyrazole ring.[9]

Strategy for Sequential C-H Arylation using SEM Group Transposition

G start N1-SEM Protected Pyrazole c5_func C-H Arylation at C5 (SEM directs to C5) start->c5_func sem_switch SEM Group Transposition (N1 -> N2) c5_func->sem_switch c3_func C-H Arylation at C3 (New SEM position allows C3 access) sem_switch->c3_func deprotect Deprotection (Removal of SEM group) c3_func->deprotect end 3,5-Diarylated Pyrazole deprotect->end

Caption: Workflow illustrating a directing group strategy for controlled, sequential C-H functionalization.

Question 2: My palladium-catalyzed C-H arylation is inefficient or yields a complex mixture of products. What should I investigate?

Answer: Inefficient C-H arylation can be due to several factors related to the catalytic cycle and substrate reactivity.

  • Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂), ligand, and oxidant is critical. For pyrazoles, phosphine ligands are often employed.[9] Ensure all components of the catalytic system are pure and handled under appropriate inert conditions if necessary.

  • Protecting/Directing Group: For many C-H functionalization reactions on pyrazoles, an N-H bond is not tolerated. The use of a protecting group like SEM is often essential not only for directing the reaction but also for preventing catalyst inhibition or side reactions at the N-H site.[9]

  • Competing Pathways: Be aware that under some conditions, the pyrazole ring itself can be functionalized directly, which can be a competing side reaction if you are using a pyrazole-containing molecule as a directing group for another part of your substrate.[11]

  • Reaction Conditions: Temperature and solvent can significantly impact the efficiency and selectivity. High temperatures (e.g., 140 °C) are often required.[9]

Key Experimental Protocols

Protocol 2: Palladium-Catalyzed C5-Arylation of N-SEM-Protected Pyrazole

This protocol describes a typical C-H arylation directed by an N-SEM group.[9]

  • Preparation: In a reaction vial under an argon atmosphere, combine the N-SEM-protected pyrazole (1.0 mmol), the aryl bromide (1.5 mmol, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and the phosphine ligand (e.g., P(n-Bu)Ad₂, 0.075 mmol, 7.5 mol%).

  • Addition of Reagents: Add potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv.) and pivalic acid (HOPiv, 0.25 mmol, 25 mol%).

  • Solvent: Add anhydrous dimethylacetamide (DMA, ~2.5 M concentration).

  • Reaction: Seal the vial and heat the mixture to 140 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography to obtain the C5-arylated product.

References

Technical Support Center: Degradation Pathways of Aminopyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminopyrazole compounds. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental study of aminopyrazole degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for aminopyrazole compounds?

A1: Aminopyrazole compounds are susceptible to degradation through several primary pathways, including hydrolysis, oxidation, and photolysis.[1][2][3] The specific pathway and resulting degradation products are highly dependent on the compound's substitution pattern, the solvent system, pH, and exposure to light and oxygen.[3][4]

  • Hydrolysis: The pyrazole ring or its substituents can undergo hydrolysis, especially under acidic or basic conditions.[5][6][7] For instance, some aminopyrazole derivatives can be obtained through the hydrolysis of precursor compounds.[5][8]

  • Oxidation: The amino group is particularly susceptible to oxidation, which can be catalyzed by air, trace metal ions, or enzymatic systems like cytochrome P450.[4][9][10][11] This can lead to the formation of colored byproducts or dimerization into azo compounds.[4][10][12]

  • Photodegradation: Exposure to UV light can induce tautomerization (e.g., conversion of 3-aminopyrazole to 5-aminopyrazole) and, to a lesser extent, ring-opening reactions.[13] This pathway is a key consideration in photostability testing as outlined by ICH guidelines.[14]

Q2: My aminopyrazole compound appears to be degrading in solution, even when stored in the dark. What is the likely cause?

A2: If photodegradation is ruled out, the most probable causes are hydrolysis or oxidation. The amino group makes the pyrazole ring susceptible to attack by water (hydrolysis) or dissolved oxygen (oxidation).[3][4] The pH of your solution is a critical factor, as both acidic and basic conditions can catalyze hydrolysis.[5][15] Furthermore, trace metal ions in solvents or reagents can catalyze oxidative degradation.[3] It is also known that some aminopyrazoles are simply unstable and prone to degradation or side reactions under forced conditions.[16][17]

Q3: Which is more stable, the 3-aminopyrazole or the 5-aminopyrazole tautomer?

A3: Theoretical calculations and experimental data from matrix isolation infrared (IR) spectroscopy indicate that the 3-aminopyrazole (3AP) tautomer is generally more stable than the 5-aminopyrazole (5AP) tautomer.[9][13] However, UV irradiation can induce the conversion of the more stable 3AP into the 5AP tautomer.[13]

Q4: How can I monitor the degradation of my aminopyrazole compound?

A4: The most common method for monitoring degradation is using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically coupled with a UV or Mass Spectrometry (MS) detector.[1] An effective stability-indicating method should be able to separate the parent compound from all its degradation products. Developing such a method often requires performing forced degradation studies to generate these products.[1][2]

Q5: What are the typical conditions for a forced degradation study?

A5: Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][2] Typical conditions involve exposing the compound to stress agents that are more aggressive than standard storage conditions.[2][15][18]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Rapid color change and degradation during reaction workup.

  • Q: My 4-aminopyrazole solution turns red and then darkens during filtration and solvent evaporation after a reduction reaction. What is happening and how can I prevent it?

    • A: This is a classic sign of rapid air oxidation of the arylamine.[4] To minimize this, all steps following the reduction should be performed under an inert atmosphere (e.g., nitrogen or argon). Use deoxygenated solvents by purging them with an inert gas for at least 15 minutes before use. Keeping the temperature low during solvent removal can also help slow the oxidation rate.[4]

Issue 2: Inconsistent results in biological or stability assays.

  • Q: I am observing variable results in my cell-based assays using an aminopyrazole derivative. Could this be a stability issue?

    • A: Yes, inconsistent potency is often due to the degradation of the compound in the assay medium.[19] Aminopyrazoles can degrade in aqueous buffers. Always prepare fresh solutions from a properly stored, frozen stock immediately before each experiment. Minimize the exposure of your solutions to light and elevated temperatures to ensure consistent compound concentration.[19]

Issue 3: Appearance of unexpected peaks in HPLC analysis.

  • Q: My HPLC chromatogram shows multiple unexpected peaks after incubating my compound in a buffered solution. How do I determine the cause?

    • A: The appearance of multiple peaks points to degradation. The first step is to systematically identify the degradation pathway. You can use a forced degradation study workflow to pinpoint the cause. If multiple degradation products are present, coupling your HPLC to a mass spectrometer (LC-MS) is the most effective way to identify them by analyzing their mass-to-charge ratios and fragmentation patterns.[3]

Issue 4: Difficulty achieving regioselective synthesis, leading to impure products.

  • Q: My synthesis is yielding a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers, which complicates degradation studies. How can I synthesize a single, pure isomer?

    • A: The formation of regioisomers is a common challenge when using substituted hydrazines.[20] The reaction conditions can be tuned to favor one isomer. To selectively obtain the 5-aminopyrazole isomer, use a non-polar solvent like toluene with an acid catalyst (e.g., acetic acid) at elevated temperatures (thermodynamic control). To favor the 3-aminopyrazole isomer, use a polar, protic solvent like ethanol with a basic catalyst (e.g., sodium ethoxide) at a low temperature (0°C) for kinetic control.[20]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general approach for stress testing an aminopyrazole compound to identify potential degradation pathways and products.[2][15]

  • Preparation of Stock Solution: Prepare a stock solution of the aminopyrazole compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. For each condition, also prepare a blank (solvent + stressor) and a control (compound in solvent, protected from stress).

    • Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH. Incubate at 60°C.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 80°C in the dark.

    • Photodegradation: Expose the stock solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m², as per ICH Q1B guidelines.[14] A control sample should be wrapped in aluminum foil.

  • Time-Point Sampling: Withdraw aliquots from each vial at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Quenching and Analysis:

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to an appropriate concentration.

    • Analyze by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient mobile phase of water and acetonitrile with 0.1% formic acid).

    • Detect peaks using UV-Vis and/or Mass Spectrometry detectors.

  • Data Evaluation: Compare the chromatograms of stressed samples to the control to identify degradation peaks. Aim for 10-20% degradation of the active ingredient for optimal method validation.[2]

Table 1: Summary of Forced Degradation Conditions & Parameters
Stress ConditionReagent/ParameterTemperatureDurationTarget Degradation
Acid Hydrolysis 0.1 M - 1 M HClRT to 70°CUp to 7 days10-20%
Base Hydrolysis 0.1 M - 1 M NaOHRT to 70°CUp to 7 days10-20%
Oxidation 3% - 30% H₂O₂Room TemperatureUp to 24 hours10-20%
Thermal Dry Heat> Accelerated Temp.Varies10-20%
Photolytic 1.2 million lux-hrs & 200 W-hrs/m²Room TemperatureVaries10-20%

(Based on general principles from references[14][15][18])

Protocol 2: Metabolic Stability Assay Using Human Liver Microsomes

This in vitro assay assesses the susceptibility of an aminopyrazole compound to Phase I metabolism by cytochrome P450 enzymes.[9]

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing:

    • Phosphate buffer (pH 7.4)

    • Human Liver Microsomes (HLM)

    • NADPH regenerating system (to initiate the reaction)

  • Pre-incubation: Pre-warm the incubation mixture to 37°C.

  • Initiate Reaction: Add the aminopyrazole test compound (typically at a final concentration of 1 µM) to the pre-warmed mixture to start the reaction.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9]

  • Quench Reaction: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.[9]

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: Determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound by plotting the natural log of the percent remaining compound versus time.

Visualizations

Degradation Pathways Overview

cluster_pathways Degradation Pathways AP Aminopyrazole Compound Hydrolysis Hydrolysis (Acid/Base) AP->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation (Air, H2O2, Enzymes) AP->Oxidation [O] Photolysis Photolysis (UV Light) AP->Photolysis HP Hydrolytic Products (e.g., ring opening) Hydrolysis->HP OP Oxidative Products (e.g., Azo-dimers) Oxidation->OP PP Photolytic Products (e.g., 5-AP Tautomer) Photolysis->PP

Caption: Primary degradation pathways for aminopyrazole compounds.

Experimental Workflow for Forced Degradation

cluster_workflow Forced Degradation Workflow start Prepare 1 mg/mL Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Points (0, 2, 8, 24h) stress->sampling quench Quench Reaction (e.g., Neutralize) sampling->quench analyze Analyze via Stability-Indicating HPLC-MS quench->analyze evaluate Evaluate Peak Purity & Identify Degradants analyze->evaluate finish Characterize Degradation Profile evaluate->finish

Caption: Workflow for a typical forced degradation experiment.

Troubleshooting Logic for Unexpected Degradation

cluster_troubleshooting Troubleshooting Logic start Unexpected Degradation Observed in HPLC q_light Was sample exposed to light? start->q_light q_atmosphere Was inert atmosphere used? q_light->q_atmosphere No res_photo Likely Photodegradation. Protect from light. q_light->res_photo Yes q_ph Is solution pH neutral? q_atmosphere->q_ph Yes res_oxidation Likely Oxidation. Use inert atmosphere & deoxygenated solvents. q_atmosphere->res_oxidation No res_hydrolysis Likely Hydrolysis. Check buffer stability and pH. q_ph->res_hydrolysis No res_complex Multiple pathways possible. Perform systematic forced degradation study. q_ph->res_complex Yes

Caption: Logic diagram for troubleshooting unexpected degradation.

References

Technical Support Center: Purification of 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Product is off-white or colored Residual starting materials or side-products.Recrystallization from a suitable solvent such as ethanol, dioxane, or a mixture of ethyl acetate and hexane is often effective.[1][2] For persistent color, treatment with activated carbon during recrystallization may be beneficial.
Low Purity Despite Recrystallization Co-crystallization of impurities with the product.Column chromatography on silica gel is a recommended next step. A gradient elution with a mixture of ethyl acetate and hexane can effectively separate the desired product from closely related impurities.[3]
Presence of Unreacted Starting Materials Incomplete reaction or inefficient initial work-up.An aqueous wash of the crude product can help remove water-soluble starting materials like ethylhydrazine. If starting materials persist, column chromatography is the most effective method for their removal.
Formation of Regioisomers The reaction conditions may allow for the formation of isomeric pyrazole products.The separation of regioisomers can be challenging and often requires careful column chromatography.[3][4] Monitoring the separation by thin-layer chromatography (TLC) is crucial to ensure the collection of pure fractions.
Oily Product Instead of Solid Presence of residual solvents or low-melting impurities.Trituration of the oily product with a non-polar solvent like hexane can sometimes induce crystallization. If this fails, purification by column chromatography followed by solvent removal under high vacuum is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as ethylhydrazine, (ethoxymethylene)malononitrile, or related reactants. Side-products from competing reactions, including the formation of regioisomers, are also a possibility.[3][4]

Q2: What is the recommended first step for purifying the crude product?

A2: Recrystallization is a good initial purification step. Solvents such as ethanol, dioxane, and mixtures of ethyl acetate and n-hexane have been used for related aminopyrazole derivatives and are a good starting point.[1][2]

Q3: When should I use column chromatography?

A3: Column chromatography is recommended when recrystallization fails to achieve the desired purity, or when dealing with complex mixtures containing multiple impurities or regioisomers.[3]

Q4: How can I monitor the purity of my product during purification?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. High-performance liquid chromatography (HPLC) can provide more quantitative information on the purity of the final product.

Q5: Are there any alternative purification methods to recrystallization and chromatography?

A5: For some pyrazole compounds, purification via the formation of an acid addition salt has been reported. This involves reacting the crude pyrazole with an acid to form a salt, which can then be isolated by crystallization and subsequently neutralized to regenerate the pure pyrazole.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to find a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography Protocol
  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent Selection: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The optimal eluent system should be determined by TLC analysis, aiming for a retention factor (Rf) of 0.2-0.3 for the desired product.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Purity > 98% Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity < 98% Purity_Check2 Purity Check (TLC/HPLC) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity > 98% Purity_Check2->Column_Chromatography Impure Fractions (Re-purify)

Caption: Purification workflow for this compound.

References

Technical Support Center: Aminopyrazole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of aminopyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing aminopyrazoles?

A1: The most prevalent methods for synthesizing 3- and 5-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1][2] The two primary classes of starting materials for this reaction are:

  • β-Ketonitriles: These compounds react with hydrazines, typically forming a hydrazone intermediate that subsequently cyclizes to yield the aminopyrazole.[1][3][4]

  • α,β-Unsaturated Nitriles: These starting materials, which contain a leaving group, also undergo condensation with hydrazines to form the pyrazole ring.[2]

Q2: What is the primary challenge when scaling up aminopyrazole synthesis, especially with substituted hydrazines?

A2: The most significant challenge is the lack of regioselectivity.[1] When using monosubstituted hydrazines (e.g., phenylhydrazine), the reaction can produce a mixture of N-substituted 3-aminopyrazole and 5-aminopyrazole regioisomers.[1][2] These isomers have very similar physical properties, making their separation by standard techniques like column chromatography or recrystallization extremely difficult and often impractical at a large scale.[1]

Q3: What are the typical side products observed in aminopyrazole synthesis?

A3: Besides the undesired regioisomer, other common side products can include:

  • Uncyclized Hydrazone Intermediates: The reaction may stall after the initial condensation, especially if the subsequent cyclization step is not favored under the chosen conditions.[1]

  • N-Acetylated Byproducts: If acetic acid is used as a solvent at high temperatures, the amino group of the pyrazole product can react with it to form an N-acetylated amide.[1][5]

  • Fused Heterocyclic Systems: 5-Aminopyrazoles can act as binucleophiles and may react further with starting materials or intermediates under harsh conditions to form systems like pyrazolo[1,5-a]pyrimidines.[1]

Q4: How can I definitively confirm the regiochemistry of my aminopyrazole product?

A4: While standard 1D NMR and mass spectrometry are essential first steps, unambiguous structure determination often requires more advanced techniques.[1] Two powerful methods are:

  • 2D NMR: Techniques such as 1H-15N HMBC can establish the connectivity between the pyrazole ring nitrogen and its substituent.[1]

  • Single-Crystal X-ray Diffraction: This method provides definitive structural proof of the isomer.[1]

Q5: What are the critical safety concerns when scaling up reactions involving hydrazine?

A5: The use of hydrazine hydrate, a common reagent in this synthesis, presents several major safety risks during scale-up.[6] Key concerns include:

  • Thermal Runaway: The condensation reaction can be highly exothermic, posing a significant risk of a thermal runaway event if the heat generated is not managed effectively.[6][7]

  • Decomposition: Hydrazine is a high-energy compound and can decompose, sometimes explosively, at high temperatures or in the presence of certain metals.[6]

  • Toxicity and Flammability: Hydrazine is highly toxic and flammable.[6] Exposure must be minimized through proper engineering controls and handling procedures.[6]

Troubleshooting Guide

Issue 1: Poor Regioselectivity — Obtaining a Mixture of 3- and 5-Aminopyrazole Isomers
  • Probable Cause: The reaction conditions are not optimized to favor one cyclization pathway over the other. The formation of 3-aminopyrazoles is typically under kinetic control, while 5-aminopyrazoles are the thermodynamically favored product.[1][2]

  • Solution & Optimization Strategy: The most effective strategy is to avoid forming the isomeric mixture by optimizing for high regioselectivity before scaling up.[1] Run small-scale trials to tune reaction parameters.

G Start Start: Mixture of Isomers Observed DesiredProduct Desired Product? Start->DesiredProduct KineticallyControlled Target: 3-Aminopyrazole (Kinetic Control) DesiredProduct->KineticallyControlled 3-Amino ThermodynamicallyControlled Target: 5-Aminopyrazole (Thermodynamic Control) DesiredProduct->ThermodynamicallyControlled 5-Amino KineticConditions Use Basic Conditions (e.g., NaOEt in EtOH) Lower Temperature (e.g., 0°C) KineticallyControlled->KineticConditions ThermodynamicConditions Use Neutral/Acidic Conditions (e.g., AcOH in Toluene) Higher Temperature (e.g., Reflux) ThermodynamicallyControlled->ThermodynamicConditions Optimize Optimize Solvent, Catalyst, and Temperature KineticConditions->Optimize ThermodynamicConditions->Optimize End Achieve High Regioselectivity Optimize->End

Diagram for troubleshooting poor regioselectivity.
Issue 2: Reaction is Slow or Incomplete, Leaving Uncyclized Intermediates

  • Probable Cause: The reaction conditions are insufficient to overcome the activation energy for the cyclization and aromatization steps. This can also occur if using a hydrazine salt without adding a base to liberate the free hydrazine.[1]

  • Solution & Optimization Strategy:

    • Increase Temperature: For thermodynamically controlled reactions, refluxing can facilitate the final cyclization.[1]

    • Use Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and promote difficult cyclizations.[1][2][8]

    • Add a Catalyst: A catalytic amount of acid (e.g., acetic acid, HCl) or base (e.g., triethylamine) can accelerate both the initial condensation and the cyclization. The choice of catalyst will also influence regioselectivity.[1]

    • Check Hydrazine Form: If using a hydrazine salt (e.g., hydrochloride), ensure a stoichiometric amount of base is added to liberate the free nucleophile.[1]

G Start Start: Incomplete Reaction (Uncyclized Intermediates) CheckHydrazine Is Hydrazine Salt Used? Start->CheckHydrazine AddBase Add Base to Liberate Free Hydrazine CheckHydrazine->AddBase Yes IncreaseEnergy Increase Reaction Energy CheckHydrazine->IncreaseEnergy No AddBase->IncreaseEnergy Temp Increase Temperature (Reflux) IncreaseEnergy->Temp Microwave Use Microwave Irradiation IncreaseEnergy->Microwave Catalyst Add Acid/Base Catalyst IncreaseEnergy->Catalyst End Drive Reaction to Completion Temp->End Microwave->End Catalyst->End

Workflow for addressing incomplete reactions.
Issue 3: Managing Exotherms and Ensuring Safety During Scale-Up

  • Probable Cause: The condensation reaction with hydrazine is exothermic, and the heat generated can accumulate rapidly in larger volumes if not properly managed, leading to a thermal runaway.[6]

  • Solution & Optimization Strategy:

    • Controlled Addition: Add the hydrazine hydrate slowly and sub-surface to the reaction mixture to control the rate of heat generation.

    • Efficient Cooling: Ensure the reactor is equipped with a cooling system adequate for the scale of the reaction.

    • Dilution: Perform the reaction in a sufficient volume of a suitable solvent to act as a heat sink. Dilute solutions of hydrazine are inherently safer.[6]

    • Real-time Monitoring: Use temperature probes to monitor the internal reaction temperature continuously.

    • Develop a Quenching Plan: Have a validated quenching procedure ready to stop the reaction in an emergency.

G Start Planning Scale-Up with Hydrazine ControlAddition Implement Slow, Controlled Addition Start->ControlAddition Cooling Ensure Adequate Reactor Cooling Start->Cooling Dilution Use Sufficient Solvent Volume Start->Dilution Monitor Monitor Temperature in Real-Time ControlAddition->Monitor Cooling->Monitor Dilution->Monitor TempSpike Temperature Spike? Monitor->TempSpike Quench Execute Emergency Quench Protocol TempSpike->Quench Yes Proceed Proceed with Reaction TempSpike->Proceed No End Safe Reaction Completion Quench->End Proceed->Monitor Proceed->End

Decision workflow for managing exotherms.

Data & Protocols

Table 1: Regioselective Synthesis Conditions
Parameter3-Aminopyrazole (Kinetic Control)[1]5-Aminopyrazole (Thermodynamic Control)[1]
Starting Material 3-Alkoxyacrylonitrileβ-Ketonitrile or 3-Alkoxyacrylonitrile
Hydrazine Substituted alkylhydrazineSubstituted arylhydrazine
Reagent/Catalyst Strong Base (e.g., Sodium Ethoxide)Weak Acid (e.g., Glacial Acetic Acid)
Solvent Anhydrous EthanolToluene
Temperature Low (e.g., 0°C)High (e.g., Reflux, ~110°C)
Key Principle Favors the faster-forming, less stable isomer.Allows equilibrium to favor the more stable isomer.
Experimental Protocols

Protocol 1: Synthesis of 3-Aminopyrazoles (Kinetic Control) [1]

  • Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol (to make a 0.5 M solution). Cool the solution to 0°C in an ice bath.

  • Reactant Addition: To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.

  • Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise, maintaining the internal temperature at 0°C.

  • Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring progress by TLC.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product promptly, as some 3-amino isomers can be less stable.

Protocol 2: Synthesis of 5-Aminopyrazoles (Thermodynamic Control) [1]

  • Reaction Setup: To a solution of the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene (to make a 0.2 M solution), add the substituted arylhydrazine (1.1 eq).

  • Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and monitor by TLC until the starting material is consumed. Alternatively, perform the reaction in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.[2]

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.

References

Technical Support Center: Reactivity of 3-Amino-1-ethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile. The information is designed to address specific issues encountered during its synthesis and subsequent reactions, with a focus on the influence of solvent choice.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis and handling of this compound and related aminopyrazole carbonitriles.

Issue 1: Low or No Product Yield

  • Question: We are attempting the synthesis of this compound via the condensation of a suitable precursor with ethylhydrazine, but the yield is consistently low. What are the likely causes and how can we improve it?

  • Answer: Low yields in pyrazole synthesis can arise from several factors. Consider the following troubleshooting steps:

    • Incomplete Reaction: The reaction may not have reached completion. Monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.

    • Suboptimal Temperature: Many condensation reactions require heating to proceed at an adequate rate. Consider refluxing the reaction mixture to increase the reaction rate.

    • Solvent Choice: The polarity and protic nature of the solvent can significantly impact the reaction. Protic solvents like ethanol can facilitate the reaction by stabilizing charged intermediates through hydrogen bonding. A water/ethanol mixture has been shown to be effective in the synthesis of similar pyrazoles.[1]

    • Catalyst: While many pyrazole syntheses proceed without a catalyst, a catalytic amount of a weak acid (e.g., acetic acid) can sometimes facilitate the initial condensation step.

Issue 2: Formation of Impurities or Side Products

  • Question: Our final product is contaminated with significant impurities. What are the potential side reactions and how can we minimize them?

  • Answer: The formation of side products is a common challenge. Here are some potential causes and solutions:

    • Regioisomer Formation: When using unsymmetrical starting materials, the formation of regioisomers is possible. The choice of solvent can influence regioselectivity. For instance, in some pyrazole syntheses, fluorinated alcohols have been shown to improve the selectivity towards one isomer.

    • Hydrolysis of the Nitrile Group: The carbonitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under strong acidic or basic conditions and in the presence of water. Ensure anhydrous conditions if this is a concern and control the pH of the reaction mixture.

    • Starting Material Purity: Impurities in the starting materials can lead to the formation of undesired side products. Ensure the purity of your reactants before starting the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for synthesizing 3-aminopyrazole-4-carbonitriles is the reaction of a β-ketonitrile or a related precursor with a substituted hydrazine.[2] For this compound, this would typically involve the reaction of a suitable three-carbon nitrile-containing building block with ethylhydrazine.

Q2: How does the choice of solvent affect the reaction rate and yield?

A2: The solvent plays a crucial role in the synthesis of aminopyrazoles. Polar protic solvents like ethanol and methanol often lead to higher yields compared to aprotic solvents.[1] A mixture of water and ethanol has been demonstrated to be a particularly effective and environmentally friendly solvent system for the synthesis of related 5-amino-1H-pyrazole-5-carbonitriles, resulting in high yields and short reaction times.[1] Deep eutectic solvents (DESs) are also emerging as green and efficient media for pyrazole synthesis.[3]

Q3: Are there any known incompatible solvents or reaction conditions to avoid?

A3: Highly acidic or basic conditions should be used with caution as they can promote the hydrolysis of the nitrile group.[2] Solvents that can react with hydrazines, such as ketones (e.g., acetone) if not intended as a reactant, should be avoided.

Data Presentation

EntrySolventTemperature (°C)Time (min)Yield (%)
1H₂O556040
2EtOH553085
3MeOH553580
4CH₂Cl₂556035
5CH₃CN555060
6Toluene556020
7THF556045
8H₂O/EtOH (1:1)551593

Data adapted from a study on the synthesis of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile and may not be directly representative for this compound.[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of aminopyrazole carbonitriles, which can be adapted for the synthesis of this compound.

Protocol 1: Synthesis in a Water/Ethanol Solvent Mixture [1]

  • To a solution of the appropriate β-ketonitrile precursor (1 mmol) in a 1:1 mixture of water and ethanol (1 mL), add ethylhydrazine (1 mmol).

  • If required, a catalyst can be added at this stage.

  • Stir the reaction mixture at 55 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 15-30 minutes).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis in Dioxane [4]

  • Dissolve the intermediate precursor (10 mmol) in dioxane (20 mL).

  • Heat the reaction mixture to reflux for 30 minutes.

  • Allow the mixture to cool to room temperature.

  • The product should crystallize from the solution.

  • Collect the crystals by filtration and wash with a small amount of cold dioxane or another suitable solvent.

  • Dry the product under vacuum.

Visualizations

The following diagrams illustrate the general synthetic pathway for aminopyrazole carbonitriles and a typical experimental workflow.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product R1 β-Ketonitrile Precursor P1 Condensation & Cyclization R1->P1 R2 Ethylhydrazine R2->P1 Prod 3-Amino-1-ethyl-1H- pyrazole-4-carbonitrile P1->Prod

Caption: General synthetic pathway for this compound.

G start Mix Reactants in Solvent heat Heat Reaction (e.g., 55°C or Reflux) start->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Work-up (Cooling, Filtration) monitor->workup Reaction Complete purify Purification (Recrystallization/ Chromatography) workup->purify product Final Product purify->product

Caption: Typical experimental workflow for aminopyrazole synthesis.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Amino-1-ethyl-1H-pyrazole-4-carbonitrile and Other Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative overview of the biological activities of pyrazole-based compounds, with a particular focus on the 3-aminopyrazole-4-carbonitrile scaffold, to which 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile belongs. Due to the limited publicly available data on this specific ethyl-substituted derivative, this guide draws upon experimental data from closely related analogs and other significant pyrazole-containing compounds to offer a comprehensive comparison of their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of anticancer agents, primarily through their action as kinase inhibitors. While specific data for this compound is scarce, the broader family of 3-aminopyrazole-4-carbonitrile and other pyrazole analogs have demonstrated potent activity against various cancer cell lines.

Table 1: Comparative Anticancer Activity of Pyrazole Derivatives

Compound Class/DerivativeCancer Cell LineAssay TypeIC50/GI50 (µM)Reference CompoundIC50/GI50 (µM)
3-Aminopyrazole-4-carbonitrile Analogs
5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrileNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Other Pyrazole Derivatives
1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydesVariousNot SpecifiedNot SpecifiedDiclofenac SodiumNot Specified
Pyrazolo[3,4-d]pyrimidine derivativesPC-3, HEL, K562, MCF-7, MOLT4Proliferation Assay0.35 - 3.5 (nM for some)RuxolitinibNot Specified
1-Acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazolesVariousTopoisomerase-IIa Inhibition7.01Not SpecifiedNot Specified

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways in Cancer Targeted by Pyrazole Derivatives

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P STAT3 STAT3 EGFR->STAT3 P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Pyrazole Pyrazole Inhibitor Pyrazole->EGFR

Antimicrobial Activity

The pyrazole scaffold is also prevalent in compounds with significant antimicrobial properties. These derivatives have shown efficacy against a range of bacterial and fungal strains.

Table 2: Comparative Antimicrobial Activity of Pyrazole Derivatives

Compound Class/DerivativeMicroorganismAssay TypeMIC (µg/mL)Reference CompoundMIC (µg/mL)
3-Aminopyrazole-4-carbonitrile Analogs
2,3-dihydro-1H-pyrazole-4-carbonitrile derivativesS. aureus, E. coli, C. albicansBroth Microdilution4 - 2048Not SpecifiedNot Specified
Other Pyrazole Derivatives
4-Fromyl Pyrazole DerivativesS. aureus, E. coliAgar Well DiffusionZone of Inhibition (mm)AmpicillinNot Specified
Pyrazolyl 1,3,4-Thiadiazine DerivativesS. aureus, B. subtilis, K. pneumoniae, E. coli, C. albicans, A. nigerAgar Diffusion & Broth Microdilution2.9 - 125Chloramphenicol, ClotrimazoleNot Specified

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Experimental_Workflow_MIC A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate A->C B Perform Serial Dilution of Pyrazole Compound B->C D Incubate at Appropriate Temperature C->D E Determine MIC (Lowest concentration with no growth) D->E

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.

Table 3: Comparative Anti-inflammatory Activity of Pyrazole Derivatives

Compound Class/DerivativeTargetAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
3-Aminopyrazole Analogs
3-amino-4-(substituted benzylidene)-1H-pyrazol-5(4H)-onesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Other Pyrazole Derivatives
1,3,4,5-tetrasubstituted pyrazolesCOXIn vitroNot SpecifiedDiclofenac SodiumNot Specified
1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydesNot SpecifiedCarrageenan-induced paw edema% inhibitionDiclofenac sodiumNot Specified

Experimental Protocol: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.

  • Compound Incubation: Incubate the enzymes with various concentrations of the test compound and a vehicle control.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination: Stop the reaction after a specific time.

  • Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an appropriate method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value.

Signaling Pathways in Inflammation Targeted by Pyrazole Derivatives

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB P IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB Transcription Pro-inflammatory Gene Transcription NFkB->Transcription Translocation IkB_NFkB->NFkB IκB Degradation Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Pyrazole Pyrazole Inhibitor Pyrazole->IKK Inhibition

Conclusion

The pyrazole scaffold is a versatile and privileged structure in drug discovery, leading to compounds with a wide array of biological activities. While specific experimental data for this compound remains limited in the public domain, the analysis of its structural analogs and the broader pyrazole class reveals significant potential for anticancer, antimicrobial, and anti-inflammatory applications. The data and protocols presented in this guide offer a comparative framework for researchers to evaluate and position novel pyrazole derivatives within the landscape of ongoing drug development efforts. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential.

A Comparative Spectroscopic Guide to Pyrazole Isomers: 3-Methyl, 4-Methyl, and 5-Methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the structural nuances of isomeric compounds is paramount. Pyrazole and its substituted derivatives are key scaffolds in a multitude of pharmaceutical agents. This guide provides an objective spectroscopic comparison of three common positional isomers of methylpyrazole: 3-methylpyrazole, 4-methylpyrazole, and 5-methylpyrazole. The comparative data presented herein, derived from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers a foundational reference for the unambiguous identification and characterization of these isomers.

The Challenge of Tautomerism: 3- and 5-Methylpyrazole

A crucial consideration when analyzing 3-methylpyrazole and 5-methylpyrazole is the phenomenon of annular tautomerism. In solution, these isomers undergo rapid proton exchange between the two nitrogen atoms of the pyrazole ring. This rapid exchange means that for many spectroscopic techniques, particularly NMR, the individual 3-methyl and 5-methyl tautomers are not observed. Instead, a time-averaged spectrum is recorded, representing a mixture of the two forms. Consequently, the spectroscopic data for 3-methylpyrazole and 5-methylpyrazole are often identical under standard analytical conditions. Throughout this guide, this tautomeric mixture will be referred to as 3(5)-methylpyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for clear differentiation between the 4-methylpyrazole isomer and the 3(5)-methylpyrazole tautomeric pair.

Data Presentation: ¹H and ¹³C NMR of Methylpyrazole Isomers
IsomerNucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3(5)-Methylpyrazole ¹HH4~6.1Doublet~2.2
H5(3)~7.4Doublet~2.2
CH₃~2.3Singlet-
NH~12.3Broad Singlet-
¹³CC3(5)~148--
C4~105--
C5(3)~134--
CH₃~13--
4-Methylpyrazole ¹HH3/H5~7.5Singlet-
CH₃~2.0Singlet-
NH~12.5Broad Singlet-
¹³CC3/C5~135--
C4~110--
CH₃~9--

Note: Chemical shifts are approximate and can vary slightly based on the solvent and concentration. Data is typically acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[1][2]

Infrared (IR) Spectroscopy Comparison

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The position of the methyl group on the pyrazole ring subtly influences the vibrational modes of the ring and the N-H bond.

Data Presentation: Key IR Absorption Bands of Methylpyrazole Isomers
IsomerVibrational ModeWavenumber (cm⁻¹)Intensity
3(5)-Methylpyrazole N-H stretch3400-3200Broad, Medium
C-H stretch (aromatic)3150-3100Medium
C-H stretch (aliphatic)2950-2850Medium
C=C, C=N stretch1600-1450Medium-Strong
C-H bend (in-plane)1400-1200Variable
C-H bend (out-of-plane)900-700Strong
4-Methylpyrazole N-H stretch3400-3200Broad, Medium
C-H stretch (aromatic)3150-3100Medium
C-H stretch (aliphatic)2950-2850Medium
C=C, C=N stretch1600-1450Medium-Strong
C-H bend (in-plane)1400-1200Variable
C-H bend (out-of-plane)850-800Strong

Note: The fingerprint region (below 1500 cm⁻¹) will show more distinct differences between the isomers but requires careful comparison with reference spectra.[1][3]

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation patterns can be used to deduce the structure of the molecule. While the molecular ion peak for all three isomers will be the same (m/z = 82), the relative abundances of the fragment ions can differ, providing clues to the methyl group's position.

Data Presentation: Major Mass Spectrometry Fragments of Methylpyrazole Isomers
Isomerm/zRelative Intensity (%)Assignment
3(5)-Methylpyrazole 82100[M]⁺ (Molecular Ion)
81~60[M-H]⁺
54~30[M-HCN-H]⁺
42~10[C₂H₄N]⁺
4-Methylpyrazole 82100[M]⁺ (Molecular Ion)
81~70[M-H]⁺
55~40[M-C₂H₃]⁺
54~25[M-HCN-H]⁺

Note: Relative intensities are approximate and can vary depending on the ionization method and instrument conditions. Electron Ionization (EI) at 70 eV is a common method.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental data. The following are generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300-500 MHz spectrometer. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0-160 ppm) and a larger number of scans are required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty salt plates or KBr is recorded first and subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like methylpyrazoles, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. A dilute solution of the analyte in a volatile solvent is injected into the GC.

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) at a standard energy of 70 eV is typically used.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of pyrazole isomers.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Pyrazole_Isomer Pyrazole Isomer (3-Me, 4-Me, or 5-Me) NMR NMR Spectroscopy (¹H & ¹³C) Pyrazole_Isomer->NMR IR IR Spectroscopy Pyrazole_Isomer->IR MS Mass Spectrometry Pyrazole_Isomer->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (Fragmentation Pattern) MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: General workflow for the spectroscopic comparison of pyrazole isomers.

Logical_Relationship cluster_isomers Pyrazole Isomers cluster_tautomerism Tautomerism cluster_spectra Observed Spectra 3-Methylpyrazole 3-Methylpyrazole Tautomer Rapid Exchange 3-Methylpyrazole->Tautomer 5-Methylpyrazole 5-Methylpyrazole 5-Methylpyrazole->Tautomer 4-Methylpyrazole 4-Methylpyrazole Distinct_Spectrum Distinct Spectrum (4-Methylpyrazole) 4-Methylpyrazole->Distinct_Spectrum Averaged_Spectrum Averaged Spectrum (3(5)-Methylpyrazole) Tautomer->Averaged_Spectrum

Caption: Logical relationship of tautomerism in methylpyrazole isomers.

References

A Comparative Guide to Validating the Structure of 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and unambiguous structural validation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile, a scaffold of significant interest in medicinal chemistry, precise structural elucidation is paramount to understanding structure-activity relationships and ensuring intellectual property claims. This guide provides a comparative overview of the primary analytical techniques employed for the structural validation of this class of compounds, complete with supporting experimental data and detailed protocols.

Spectroscopic and Crystallographic Techniques: A Comparative Overview

The structural confirmation of this compound derivatives relies on a suite of complementary analytical methods. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial information about the molecular formula and connectivity, X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement in the solid state.

Below is a comparative summary of the expected data from the most common analytical techniques for a representative this compound derivative.

Table 1: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Number and environment of protonsProvides detailed information on molecular structure and connectivity.Can be complex to interpret for molecules with many overlapping signals.
¹³C NMR Spectroscopy Number and environment of carbon atomsComplements ¹H NMR by providing information on the carbon skeleton.Less sensitive than ¹H NMR; quaternary carbons can be difficult to detect.
FT-IR Spectroscopy Presence of functional groupsQuick and easy method to identify key functional groups.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation patternHighly sensitive, provides accurate molecular weight and clues to the structure from fragmentation.Isomers may not be distinguishable by mass alone.
X-ray Crystallography Absolute 3D molecular structureUnambiguous determination of atomic positions and stereochemistry.Requires a suitable single crystal, which can be challenging to obtain.[1][2]

Quantitative Data Summary

The following tables summarize the expected quantitative data for a representative this compound derivative based on published data for analogous compounds.[3][4]

Table 2: Expected ¹H NMR Chemical Shifts (in ppm)

ProtonsExpected Chemical Shift (δ)Multiplicity
CH₃ (ethyl)1.3 - 1.5Triplet
CH₂ (ethyl)4.1 - 4.3Quartet
NH₂5.0 - 6.5Broad Singlet
Pyrazole H-57.5 - 8.0Singlet

Table 3: Expected ¹³C NMR Chemical Shifts (in ppm)

CarbonExpected Chemical Shift (δ)
CH₃ (ethyl)14 - 16
CH₂ (ethyl)45 - 50
C4 (pyrazole)85 - 95
C5 (pyrazole)140 - 150
C3 (pyrazole)155 - 165
CN (nitrile)115 - 120

Table 4: Characteristic FT-IR Absorption Bands (in cm⁻¹)

Functional GroupExpected Wavenumber (ν)Intensity
N-H stretch (amine)3200 - 3400Medium-Strong
C-H stretch (aliphatic)2850 - 3000Medium
C≡N stretch (nitrile)2220 - 2260Strong
C=C/C=N stretch (pyrazole ring)1500 - 1650Medium-Strong

Table 5: Expected Mass Spectrometry Data

Ionization ModeExpected [M+H]⁺ (m/z)Key Fragmentation Peaks
Electrospray (ESI)~165.09Loss of ethyl group, loss of HCN

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reproducible and reliable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the presence of key functional groups.

Procedure:

  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount (1-2 mg) of the solid sample with anhydrous potassium bromide (KBr) (approx. 100-200 mg) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[6][7]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup:

    • Spectrometer: A Fourier-Transform Infrared Spectrometer.

    • Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[8][9]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Mass Spectrometer: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer, often coupled with a liquid chromatography (LC) system.[10][11]

    • Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

  • Data Acquisition:

    • Full Scan Mode: Acquire a mass spectrum over a relevant m/z range (e.g., 50-500) to determine the molecular ion peak.

    • Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.[12]

  • Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to deduce structural features.

X-ray Crystallography

Objective: To obtain an unambiguous three-dimensional structure of the molecule.

Procedure:

  • Crystal Growth: Grow single crystals of the this compound derivative of suitable size and quality (typically >0.1 mm in all dimensions).[1][13] Common methods include:

    • Slow evaporation of a saturated solution.

    • Vapor diffusion of a non-solvent into a solution of the compound.

    • Cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a single-crystal X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.[14]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

Visualizing the Validation Workflow and Technique Comparison

The following diagrams, generated using the DOT language, illustrate the logical flow of the structural validation process and a comparative summary of the information obtained from each technique.

G General Workflow for Structural Validation cluster_spectroscopy Spectroscopic Techniques Synthesis Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Analysis Purification->Spectroscopy Crystallography Single Crystal X-ray Diffraction Purification->Crystallography If single crystal is obtained NMR NMR (1H, 13C) Spectroscopy->NMR FTIR FT-IR Spectroscopy->FTIR MS Mass Spectrometry Spectroscopy->MS Structure_Confirmation Final Structure Confirmation Crystallography->Structure_Confirmation Definitive NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for validating the structure of a new derivative.

G Comparison of Analytical Techniques Techniques Technique Information Obtained NMR NMR (¹H, ¹³C) Connectivity, Chemical Environment of H and C FTIR FT-IR Presence of Functional Groups (e.g., -NH₂, -C≡N) MS Mass Spectrometry Molecular Weight, Fragmentation Pattern XRAY X-ray Crystallography Absolute 3D Structure, Stereochemistry

Caption: Information provided by each analytical technique.

References

A Comparative Guide to 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile and Ethyl 3-amino-1H-pyrazole-4-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, pyrazole derivatives stand out as crucial scaffolds in the development of novel therapeutic agents and functional materials. This guide provides a detailed comparison of two closely related pyrazole derivatives: 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile and ethyl 3-amino-1H-pyrazole-4-carboxylate . While both molecules share a common 3-aminopyrazole core, the presence of a carbonitrile versus an ethyl carboxylate group at the 4-position, and the ethyl substitution on the pyrazole nitrogen, significantly influences their physicochemical properties, reactivity, and potential biological applications.

Physicochemical and Spectral Properties

A summary of the key physicochemical and spectral properties is presented in Table 1. Ethyl 3-amino-1H-pyrazole-4-carboxylate is a well-characterized compound with established data. For this compound, properties are inferred based on the known data for the un-ethylated analog, 3-aminopyrazole-4-carbonitrile, and the general effects of N-ethylation and the nitrile functional group.

Table 1: Comparison of Physicochemical and Spectral Properties

PropertyThis compoundEthyl 3-amino-1H-pyrazole-4-carboxylate
Molecular Formula C₆H₈N₄C₆H₉N₃O₂
Molecular Weight 136.15 g/mol 155.15 g/mol [1]
Appearance Not Available (Predicted: Crystalline solid)White to cream to pale yellow crystals or powder[2]
Melting Point Not Available (Predicted: Likely higher than the carboxylate due to the nitrile group's polarity and potential for stronger intermolecular interactions. The un-ethylated analog, 3-aminopyrazole-4-carbonitrile, has a melting point of 172-174 °C[3].)102.0-109.0 °C[2]
Boiling Point Not AvailableNot Available
Solubility Not Available (Predicted: Soluble in polar organic solvents)Soluble in organic solvents like ethanol, ether, and chloroform
pKa Not Available (Predicted: The amino group will be basic, and the pyrazole N-H, if present, would be weakly acidic. N-ethylation removes the acidic pyrazole proton.)Not Available
LogP Not Available (Predicted: Likely to be lower than the carboxylate ester due to the polarity of the nitrile group.)Not Available
Key IR Peaks (cm⁻¹) Not Available (Predicted: ~3400-3200 (N-H stretch of amino), ~2220 (C≡N stretch))~3417 (N-H), 1710 (C=O)[4]
¹H NMR Not AvailableAvailable data confirms the structure.
¹³C NMR Not AvailableAvailable data confirms the structure.
Mass Spec (m/z) Not Available155 (M+)

Synthesis and Reactivity

The synthetic pathways to these two compounds differ, primarily in the choice of starting materials that incorporate the C4 functional group.

Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

A common and well-documented method for the synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate involves the condensation of ethyl (ethoxymethylene)cyanoacetate with hydrazine hydrate.[5] This reaction proceeds via a Michael addition followed by cyclization and elimination of ethanol.

Experimental Protocol: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate [5]

  • To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature.

  • The reaction mixture is then heated to reflux for several hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield ethyl 3-amino-1H-pyrazole-4-carboxylate.

G start Ethyl (ethoxymethylene)cyanoacetate + Hydrazine Hydrate intermediate Michael Addition & Cyclization start->intermediate Ethanol, Reflux product Ethyl 3-amino-1H-pyrazole-4-carboxylate intermediate->product

Proposed Synthesis of this compound

While specific literature for the synthesis of this compound is not available, a plausible route can be proposed based on the synthesis of related aminopyrazole carbonitriles. This would likely involve the reaction of a suitable precursor with ethylhydrazine. A potential starting material is (ethoxymethylene)malononitrile.

Theoretical Protocol:

  • React (ethoxymethylene)malononitrile with ethylhydrazine in a suitable solvent such as ethanol.

  • The reaction would be expected to proceed via a similar mechanism of Michael addition followed by cyclization.

  • The product, this compound, could then be isolated and purified using standard techniques.

G start (Ethoxymethylene)malononitrile + Ethylhydrazine intermediate Michael Addition & Cyclization start->intermediate Ethanol, Heat product This compound intermediate->product

Comparative Reactivity and Biological Potential

The differing electronic nature of the nitrile and ethyl carboxylate groups imparts distinct reactivity profiles and potential biological activities to these molecules.

  • Ethyl 3-amino-1H-pyrazole-4-carboxylate: The ester group can undergo hydrolysis to the corresponding carboxylic acid, or can be converted to an amide. The amino group is nucleophilic and can participate in various reactions, including diazotization to form pyrazolo-triazine derivatives.[4][6] This compound has been investigated for its analgesic and anti-inflammatory properties and is also used as a ligand in the synthesis of coordination compounds.[7]

  • This compound: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions. The electron-withdrawing nature of the nitrile group will influence the reactivity of the pyrazole ring and the amino group. Aminopyrazole carbonitriles are important precursors for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are known to have a range of biological activities, including sedative/hypnotic effects.[8]

G cluster_0 Ethyl 3-amino-1H-pyrazole-4-carboxylate cluster_1 This compound a Ester Hydrolysis b Amidation c Diazotization d Coordination Chemistry x Nitrile Hydrolysis y Nitrile Reduction z Cycloaddition Reactions w Synthesis of Fused Heterocycles

Biological Activity and Potential Applications

While both compounds are based on the biologically active pyrazole scaffold, their specific applications are likely to differ.

Table 2: Comparison of Biological Activities and Potential Applications

AspectThis compoundEthyl 3-amino-1H-pyrazole-4-carboxylate
Known Biological Activities No specific data available. General class of aminopyrazoles exhibit a wide range of activities including antimicrobial, anti-inflammatory, and anticancer.[7][9]Analgesic, anti-inflammatory.[9]
Potential Therapeutic Areas Given its structure as a precursor to pyrazolo[1,5-a]pyrimidines, it could be explored for applications in CNS disorders (sedative/hypnotic), as well as in oncology and infectious diseases.Pain management, inflammation-related disorders.
Other Applications Building block for the synthesis of complex heterocyclic systems and functional materials.Ligand in coordination chemistry, synthetic intermediate.[7]

Conclusion

Conversely, this compound appears to be a less explored compound, with no specific experimental data found in the public domain. However, based on the known reactivity of the aminopyrazole carbonitrile scaffold, it holds significant promise as a versatile intermediate for the synthesis of a diverse range of fused heterocyclic compounds with potential applications in medicinal chemistry, particularly in the development of CNS-active agents and other therapeutic areas.

For researchers and drug development professionals, the choice between these two compounds will depend on the specific synthetic goals and the desired biological targets. Ethyl 3-amino-1H-pyrazole-4-carboxylate offers a more established platform for modifications based on its known activities, while this compound represents a gateway to novel chemical entities, albeit one that requires initial synthetic and characterization efforts. Further research into the synthesis and biological evaluation of this compound is warranted to fully unlock its potential.

References

A Comparative Guide to Assessing the Purity of Synthesized 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative analysis of common analytical techniques for assessing the purity of 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile, a key heterocyclic building block. We will compare its purity assessment with that of analogous pyrazole derivatives and provide standardized experimental protocols.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs.[1][2] The purity of these compounds directly impacts reaction yields, side-product formation, and the safety and efficacy of the final drug product. Therefore, rigorous purity assessment is a critical step in the synthesis and quality control process.

Comparative Analysis of Purity Assessment Techniques

The purity of this compound and its alternatives can be determined using a variety of analytical methods. The choice of technique depends on the physical state of the compound, the nature of expected impurities, and the desired level of sensitivity.[3][4]

Analytical TechniqueThis compoundAlternative: 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrileAlternative: Ethyl 3-amino-1H-pyrazole-4-carboxylate
High-Performance Liquid Chromatography (HPLC) Primary Method. Ideal for non-volatile solids. Purity is determined by the relative peak area. Expected purity >98%.Primary Method. Effective for separating aromatic impurities. Expected purity >95%.[5]Common Method. Suitable for assessing purity and monitoring reaction progress. Expected purity >99%.[6][7][8]
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable if the compound is sufficiently volatile and thermally stable. Identifies and quantifies volatile impurities and residual solvents.Less common due to the higher molecular weight and lower volatility of the phenyl-substituted analog.Can be used, but HPLC is generally preferred for this non-volatile solid.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Essential for Structural Confirmation. Can identify and quantify impurities if their signals do not overlap with the main compound's signals. Provides detailed structural information.[3]Essential for Structural Confirmation. Used to confirm the presence of the phenyl group and assess isomeric purity.[5]Essential for Structural Confirmation. Confirms the presence of the ethyl ester group and the pyrazole core.
Melting Point Analysis A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.[3]A sharp and consistent melting point is a key indicator of purity. For example, a reported melting point is 200-202 °C.[5]A defined melting point is used as a preliminary purity check.
Elemental Analysis (CHN) Provides the percentage composition of carbon, hydrogen, and nitrogen. The results should be within ±0.4% of the theoretical values.Used to confirm the empirical formula. For C₁₀H₈N₄, theoretical values are C, 65.21%; H, 4.38%; N, 30.42%.[5]Confirms the elemental composition of the synthesized compound.

Common Impurities in Pyrazole Synthesis:

  • Starting Materials: Unreacted starting materials are common impurities.

  • Isomers: Regioisomers can form during the cyclization step of the pyrazole ring synthesis.[9]

  • Residual Solvents: Solvents used in the synthesis and purification steps may remain in the final product.[3]

  • Degradation Products: Nitriles can be susceptible to hydrolysis, forming amides or carboxylic acids under certain conditions.[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This protocol is for the purity determination of a solid, non-volatile pyrazole derivative.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[10]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is often effective. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute as necessary.

  • Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for identifying volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250 °C) to elute all components.

  • Injection: Split injection mode is typically used.

  • MS Detection: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: Impurities are identified by comparing their mass spectra to a library (e.g., NIST). Quantification can be performed using an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for structural confirmation and identification of impurities.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons. The presence of unexpected signals can indicate impurities.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Analysis: The chemical shifts, coupling constants, and integration of the signals are used to confirm the structure. Impurities can be identified by their characteristic signals.

Visualizations

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the synthesis and purity assessment of a chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Isolation reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification initial_purity Initial Purity Check (TLC, Melting Point) purification->initial_purity Purified Compound structural_confirm Structural Confirmation (NMR, MS) initial_purity->structural_confirm quantitative_purity Quantitative Purity (HPLC, GC) structural_confirm->quantitative_purity elemental_analysis Elemental Analysis quantitative_purity->elemental_analysis final_product High-Purity Compound (>98%) elemental_analysis->final_product Meets Specifications

Caption: Workflow for Synthesis and Purity Verification.

Hypothetical Signaling Pathway Inhibition

Pyrazole derivatives are known to act as kinase inhibitors.[2] The diagram below shows a hypothetical signaling pathway where a pyrazole-based compound inhibits a kinase, thereby blocking downstream signaling.

G receptor Growth Factor Receptor kinase Target Kinase (e.g., CDK16) receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates downstream Downstream Signaling substrate->downstream response Cellular Response (e.g., Proliferation) downstream->response inhibitor 3-amino-1-ethyl-1H- pyrazole-4-carbonitrile inhibition_node inhibitor->inhibition_node inhibition_node->kinase Blocks Activity

Caption: Pyrazole Derivative as a Kinase Inhibitor.

References

The Tale of Two Settings: Unpacking the In Vitro and In Vivo Efficacy of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of pyrazole-based compounds reveals a promising, yet complex, landscape where potent in vitro activity does not always translate to equivalent in vivo success. This guide offers a deep dive into the preclinical evaluation of these compounds in oncology and inflammation, presenting key experimental data, detailed methodologies, and visual pathways to illuminate the journey from benchtop to biological systems.

The pyrazole scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its versatility has led to the development of a multitude of derivatives targeting a wide array of diseases, most notably cancer and inflammatory conditions. While in vitro assays provide a crucial initial assessment of a compound's activity in a controlled environment, in vivo studies in living organisms are essential to understand its true therapeutic potential, taking into account complex physiological factors like metabolism, distribution, and off-target effects. This guide provides a comparative analysis of the efficacy of select pyrazole-based compounds in both settings.

Anticancer Potential: Targeting Key Signaling Pathways

Pyrazole derivatives have demonstrated significant promise as anticancer agents by targeting various protein kinases and signaling pathways crucial for tumor growth and survival. A noteworthy example is a series of novel pyrazole-based scaffolds designed as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors for the treatment of prostate cancer.

In Vitro Efficacy: Potent Cytotoxicity and Kinase Inhibition

In a study by Hassan et al., novel pyrazole derivatives were synthesized and evaluated for their in vitro anticancer activity against the PC-3 human prostate cancer cell line. Two lead compounds, Compound 3a and Compound 3i , exhibited significant cytotoxic effects, with IC50 values of 1.22 µM and 1.24 µM, respectively. These values are comparable to the standard chemotherapeutic drugs doxorubicin and sorafenib.[2]

Furthermore, these compounds were assessed for their ability to inhibit the VEGFR-2 enzyme in vitro. Compound 3i emerged as a highly potent inhibitor with an IC50 value of 8.93 nM, while Compound 3a also showed strong inhibition with an IC50 of 38.28 nM.[2]

CompoundIn Vitro Cytotoxicity (PC-3 cells) IC50 (µM)[2]In Vitro VEGFR-2 Inhibition IC50 (nM)[2]
Compound 3a 1.2238.28
Compound 3i 1.248.93
Doxorubicin Not specified in this studyNot applicable
Sorafenib Not specified in this studyNot specified in this study
In Vivo Efficacy: Halting Tumor Growth in Animal Models

The most promising compound from the in vitro studies, Compound 3i , was further evaluated for its in vivo antitumor activity in a prostate cancer xenograft mouse model. The study revealed that Compound 3i has the potential to inhibit tumor proliferation by 49.8%, significantly reducing the tumor weight from 234.6 mg in the untreated control group to 83.2 mg in the treated group.[2]

CompoundIn Vivo Tumor Growth Inhibition (%)[2]
Compound 3i 49.8

This demonstrates a successful, albeit not complete, translation of potent in vitro activity to in vivo efficacy. The reduction in tumor growth in a complex biological system highlights the potential of this pyrazole derivative as a viable anticancer agent.

Anti-inflammatory Action: Taming the Flames of Inflammation

Pyrazole-containing compounds have long been recognized for their anti-inflammatory properties, with celecoxib being a well-known example.[3] Recent research continues to explore novel pyrazole derivatives for their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes.

In Vitro Efficacy: Selective Inhibition of COX Enzymes

A study by Abuo-Rahma et al. focused on the design and synthesis of novel pyrazole-substituted heterocyclic ring systems as potential anti-inflammatory agents. The in vitro evaluation of these compounds centered on their ability to inhibit COX-1 and COX-2 enzymes. One of the most potent compounds, Compound 6b , demonstrated excellent COX-2 inhibitory activity with an IC50 of 0.04 µM and a high selectivity index of over 250, indicating its preference for inhibiting the inflammation-associated COX-2 enzyme over the constitutively expressed COX-1.[4]

CompoundIn Vitro COX-1 Inhibition IC50 (µM)[4]In Vitro COX-2 Inhibition IC50 (µM)[4]Selectivity Index (COX-1/COX-2)[4]
Compound 6b >100.04>250
Celecoxib 3.200.0564
Indomethacin 0.121.800.07
In Vivo Efficacy: Reducing Edema in a Rat Model

The in vivo anti-inflammatory activity of the synthesized compounds was assessed using the carrageenan-induced rat paw edema model, a standard method for evaluating acute inflammation. In this model, Compound 6b exhibited a remarkable 89.57% inhibition of paw edema 4 hours after carrageenan injection, outperforming the standard drugs indomethacin (72.99% inhibition) and celecoxib (83.76% inhibition).[4]

CompoundIn Vivo Anti-inflammatory Activity (% Inhibition of Edema)[4]
Compound 6b 89.57
Celecoxib 83.76
Indomethacin 72.99

The strong correlation between the high in vitro COX-2 selectivity and the potent in vivo anti-inflammatory effect of Compound 6b underscores the value of targeting this enzyme for inflammation control and highlights the successful translation of in vitro findings to a living model.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxic activity of the pyrazole derivatives against the PC-3 human prostate cancer cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • PC-3 cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.

  • The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours.

  • The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.[2]

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of the pyrazole compounds against VEGFR-2 kinase was evaluated using a commercially available kinase assay kit.

  • The assay was performed in 96-well plates.

  • The reaction mixture contained the VEGFR-2 enzyme, a specific substrate, and ATP in a kinase buffer.

  • The test compounds were added to the wells at various concentrations.

  • The reaction was initiated by the addition of ATP and incubated at room temperature for a specified time.

  • The amount of phosphorylated substrate was quantified using a detection reagent and a luminescence-based plate reader.

  • The percentage of inhibition was calculated, and the IC50 values were determined.[2]

In Vivo Tumor Xenograft Study

The in vivo antitumor efficacy of Compound 3i was evaluated in a prostate cancer xenograft model.

  • Male nude mice were subcutaneously inoculated with PC-3 cells.

  • When the tumors reached a palpable size, the mice were randomly divided into a control group and a treatment group.

  • The treatment group received intraperitoneal injections of Compound 3i at a specified dose and schedule. The control group received the vehicle.

  • Tumor volume and body weight were measured regularly throughout the study.

  • At the end of the experiment, the mice were euthanized, and the tumors were excised and weighed.

  • The percentage of tumor growth inhibition was calculated by comparing the tumor weights of the treated group to the control group.[2]

In Vitro COX Inhibition Assay

The ability of the pyrazole derivatives to inhibit ovine COX-1 and COX-2 was determined using a colorimetric COX inhibitor screening assay kit.

  • The assay measures the peroxidase activity of COX.

  • The reaction involves the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) by the heme cofactor of the COX enzyme.

  • The test compounds were pre-incubated with either the COX-1 or COX-2 enzyme.

  • Arachidonic acid was then added to initiate the reaction.

  • The absorbance of the oxidized TMPD was measured at 590 nm.

  • The percentage of inhibition was calculated, and the IC50 values were determined.[4]

In Vivo Carrageenan-Induced Rat Paw Edema Assay

The in vivo anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model in rats.

  • Male Wistar rats were divided into control, standard, and test groups.

  • The test compounds and standard drugs (indomethacin and celecoxib) were administered orally.

  • After 30 minutes, 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume was measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema was calculated by comparing the paw volume of the treated groups to the control group.[4]

Visualizing the Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival, Migration PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrazole Pyrazole Compound (e.g., Compound 3i) Pyrazole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of a pyrazole compound.

Experimental_Workflow Synthesis Pyrazole Compound Synthesis & Characterization InVitro In Vitro Evaluation Synthesis->InVitro Cytotoxicity Cytotoxicity Assay (e.g., MTT) InVitro->Cytotoxicity EnzymeAssay Enzyme Inhibition Assay (e.g., VEGFR-2, COX) InVitro->EnzymeAssay LeadSelection Lead Compound Selection Cytotoxicity->LeadSelection EnzymeAssay->LeadSelection InVivo In Vivo Evaluation LeadSelection->InVivo AnimalModel Animal Model Study (e.g., Xenograft, Edema) InVivo->AnimalModel EfficacyAnalysis Efficacy Analysis (e.g., Tumor Growth, % Inhibition) AnimalModel->EfficacyAnalysis DataAnalysis Data Analysis & Conclusion EfficacyAnalysis->DataAnalysis

Caption: General workflow for the preclinical evaluation of pyrazole compounds.

References

A Comparative Guide to the Structure-Activity Relationship of Aminopyrazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its versatility in targeting a wide range of protein kinases with high potency and selectivity. This guide provides a comparative analysis of aminopyrazole derivatives as inhibitors of two critical kinase targets implicated in oncology and neurodegenerative diseases: c-Jun N-terminal Kinase 3 (JNK3) and Fibroblast Growth Factor Receptor (FGFR). The structure-activity relationship (SAR) data is presented in a clear, tabular format, accompanied by detailed experimental protocols and visual diagrams of relevant signaling pathways and workflows to facilitate informed drug design and development.

Comparative Analysis of Biological Activity

The biological activity of aminopyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole core and its appended functionalities. The following sections provide a quantitative comparison of these derivatives against JNK3 and FGFR.

Aminopyrazole Derivatives as JNK3 Inhibitors

The c-Jun N-terminal kinases (JNKs) are key players in stress-induced signaling pathways, with the JNK3 isoform being predominantly expressed in the brain and implicated in neurodegenerative disorders. The following table summarizes the SAR of a series of aminopyrazole-based JNK3 inhibitors, highlighting the impact of substitutions on their potency and selectivity against other kinases like JNK1 and p38.[1][2][3]

Table 1: SAR of Aminopyrazole Derivatives as JNK3 Inhibitors [1][2][3]

Compound IDR1 (Urea Moiety)JNK3 IC50 (nM)JNK1 IC50 (nM)p38 IC50 (nM)Selectivity (JNK1/JNK3)Selectivity (p38/JNK3)
8c 4-methylphenyl15278>1000018.5>667
16a 2-fluorophenyl451250>1000027.8>222
16b 3-fluorophenyl4588>10000>10000>2.2>2.2
16d 2,6-difluorophenyl783500>1000044.9>128
22b 2-methylphenyl564380>1000078.2>178
26k 2-chlorophenyl0.8420>20000525>25000
26n 2-chloro-4-fluorophenyl1.265>1000054.2>8333

Data presented in this table is a selection from a larger dataset and is intended to highlight key SAR trends.

Aminopyrazole Derivatives as FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant signaling is a driving force in various cancers. The development of FGFR inhibitors, including those that can overcome resistance mutations (e.g., the "gatekeeper" mutation), is a key therapeutic strategy. The following table showcases the activity of aminopyrazole-based covalent inhibitors against wild-type and mutant FGFR isoforms.[4][5][6]

Table 2: SAR of Aminopyrazole Derivatives as FGFR Inhibitors [4][5][6]

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR2 (V564F) IC50 (nM)Cell Line (SNU-16) IC50 (nM)Cell Line (KATO III) IC50 (nM)
6 1.20.40.30.61.82.5
10h 464199625973
17 2.50.80.51.13.24.1
18 1.80.60.40.92.53.3
19 3.11.10.71.54.55.8

Data presented in this table is a selection from a larger dataset and is intended to highlight key SAR trends.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of structure-activity relationships. Below are the methodologies for the key assays cited in this guide.

In Vitro Kinase Inhibition Assay (Representative Protocol for JNK3 and FGFR)

This protocol describes a general procedure for measuring the inhibitory effect of a compound on kinase activity using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).

  • Reagent Preparation :

    • Prepare a serial dilution of the test aminopyrazole derivatives in DMSO. Further dilute in the appropriate kinase assay buffer.

    • Dilute the recombinant kinase (e.g., JNK3, FGFR1) and the corresponding substrate (e.g., ATF2 for JNK3, poly(E,Y)4:1 for FGFR) in the kinase assay buffer.

    • Prepare an ATP solution in the kinase assay buffer.

  • Reaction Setup :

    • In a 384-well plate, add the test compounds at various concentrations.

    • Add the diluted kinase enzyme to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

  • Kinase Reaction :

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Signal Detection :

    • Terminate the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add a detection reagent that converts the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Acquisition and Analysis :

    • After a final incubation period (e.g., 30 minutes), measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Phosphorylation Assay (Representative Protocol for FGFR)

This protocol is used to assess the inhibitory effect of aminopyrazole derivatives on the phosphorylation of a direct substrate of a target kinase within a cellular context (e.g., FRS2 phosphorylation downstream of FGFR).

  • Cell Culture and Treatment :

    • Seed cells (e.g., SNU-16, KATO III) in multi-well plates and grow to 70-80% confluency.

    • To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.

    • Pre-treat the cells with various concentrations of the aminopyrazole inhibitor for 1-2 hours.

    • Stimulate the cells with a predetermined optimal concentration of the appropriate ligand (e.g., FGF1) for 15-30 minutes to induce receptor phosphorylation.

  • Cell Lysis and Protein Quantification :

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blot Analysis :

    • Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies against the phosphorylated substrate (e.g., phospho-FRS2), the total substrate (e.g., total FRS2), and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a representative experimental workflow.

JNK_Signaling_Pathway stress Stress Stimuli (e.g., Cytokines, UV) map3k MAP3K (e.g., ASK1, MEKK1) stress->map3k mkk47 MKK4 / MKK7 map3k->mkk47 phosphorylates jnk3 JNK3 mkk47->jnk3 phosphorylates cjun c-Jun jnk3->cjun phosphorylates apoptosis Apoptosis / Inflammation cjun->apoptosis regulates inhibitor Aminopyrazole Inhibitor inhibitor->jnk3

JNK Signaling Pathway and Point of Inhibition.

FGFR_Signaling_Pathway fgf FGF Ligand fgfr FGFR fgf->fgfr dimer FGFR Dimerization & Autophosphorylation fgfr->dimer frs2 FRS2 dimer->frs2 phosphorylates grb2 GRB2/SOS frs2->grb2 pi3k PI3K-AKT Pathway frs2->pi3k ras RAS grb2->ras raf RAF-MEK-ERK (MAPK Pathway) ras->raf proliferation Cell Proliferation & Survival raf->proliferation pi3k->proliferation inhibitor Aminopyrazole Inhibitor inhibitor->dimer

FGFR Signaling Pathway and Mechanism of Inhibition.

Experimental_Workflow_Kinase_Assay start Start reagent_prep Reagent Preparation start->reagent_prep plate_setup Assay Plate Setup (Inhibitor, Kinase, Substrate/ATP) reagent_prep->plate_setup incubation Kinase Reaction Incubation plate_setup->incubation detection Signal Detection (e.g., ADP-Glo) incubation->detection read_plate Read Plate (Luminescence) detection->read_plate analysis Data Analysis (IC50 Determination) read_plate->analysis end End analysis->end

References

Safety Operating Guide

Prudent Disposal of 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile was not located. The following disposal procedures are based on information available for the closely related compounds, 3-Amino-1H-pyrazole-4-carbonitrile and Ethyl 3-amino-1H-pyrazole-4-carboxylate. Researchers must exercise caution and consult with their institution's environmental health and safety (EHS) department for specific guidance.

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. Based on data for similar compounds, this chemical may cause skin and eye irritation and is harmful if swallowed.[1][2] Adherence to strict safety protocols is necessary to minimize exposure risks.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[3]

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[1]

  • Respiratory Protection: If working with fine powders or in a poorly ventilated area, a dust respirator is recommended.[4]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be managed as hazardous waste.

  • Waste Identification and Segregation:

    • Pure, unused this compound should be collected in a designated, clearly labeled, and sealed hazardous waste container.

    • Contaminated materials, such as personal protective equipment (gloves, etc.), weighing papers, and spill cleanup materials, must also be collected in a separate, appropriately labeled hazardous waste container.

    • Solutions containing this compound should be collected in a labeled, sealed container designated for liquid chemical waste.

  • Container Management:

    • All waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.

    • Label containers with "Hazardous Waste" and the full chemical name: "this compound". Include the date of initial waste accumulation.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure that the storage area is away from incompatible materials.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and proper disposal. Do not dispose of this chemical down the drain or in regular trash.[1] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]

Quantitative Safety Data

The following table summarizes key safety data for a closely related compound, which should be considered as indicative for this compound.

ParameterValueReference Compound
Acute Oral Toxicity (LD50)1100 mg/kg [Rat]3-Amino-1,2,4-triazole
GHS Hazard StatementsH315: Causes skin irritation3-Amino-4-pyrazolecarbonitrile
H319: Causes serious eye irritation

Data is for a structurally similar compound and should be used for guidance only.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 On-Site Waste Management cluster_1 Final Disposal A Generation of Waste (Unused chemical, contaminated materials) B Segregate Waste (Solid vs. Liquid) A->B C Label Waste Container ('Hazardous Waste', Chemical Name, Date) B->C D Store in Satellite Accumulation Area C->D E Request EHS Pickup D->E Container Full or Ready for Disposal F Transport to Hazardous Waste Facility E->F G Final Disposal (Incineration or other approved method) F->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.